3-Monochlorotriiodothyronine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGVSMDUSKJICA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClI3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909279-46-5 | |
| Record name | 3-Monochlorotriiodothyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909279465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-MONOCHLOROTRIIODOTHYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPY747550R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molecular weight and formula of 3-Monochlorotriiodothyronine
An In-depth Technical Guide to 3-Monochlorotriiodothyronine A Comprehensive Overview of Physicochemical Properties, Analytical Characterization, and Pharmaceutical Context for Researchers and Drug Development Professionals
Introduction
This compound is a halogenated analogue of the endogenous thyroid hormone 3,5,3'-triiodo-L-thyronine (T3). Primarily encountered in the pharmaceutical industry, it is recognized as a process-related impurity in the synthesis of Levothyroxine (T4), a critical medication for treating hypothyroidism.[1][2] Its structural similarity to active thyroid hormones necessitates rigorous analytical characterization and control to ensure the safety and efficacy of synthetic thyroid hormone preparations.
This technical guide provides a comprehensive overview of this compound, consolidating its core molecular and physical properties, outlining methodologies for its analytical characterization, and discussing its relevance within the context of pharmaceutical development and quality control. The information is structured to provide researchers, analytical scientists, and drug development professionals with the foundational knowledge required to manage this specific impurity.
Core Molecular and Chemical Identity
The fundamental identity of a molecule is defined by its structure, weight, and standardized identifiers. This compound is systematically named (2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid.[1][3] This nomenclature precisely describes its stereochemistry and the specific positions of its halogen substituents.
The key identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClI₃NO₄ | PubChem, USP[1][2] |
| Molecular Weight | 685.42 g/mol | PubChem, Pharmaffiliates[1][4] |
| CAS Number | 909279-46-5 | PubChem, Allmpus[1][5] |
| IUPAC Name | (2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid | PubChem[1] |
| Synonyms | 3-Chloro-3',5,5'-triiodo-L-thyronine; Levothyroxine Impurity 10 | PubChem[1] |
The chemical structure of this compound is depicted below, highlighting the core thyronine backbone with its characteristic diphenyl ether linkage.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical characteristics of this compound are critical for its handling, storage, and analysis. As a high-molecular-weight, poly-halogenated amino acid, its solubility is limited in aqueous solutions and higher in organic solvents.
| Property | Observation/Value | Significance |
| Appearance | Off-white to white solid | Provides a preliminary check for material purity and degradation.[3][5] |
| Solubility | Soluble in DMSO; USP/EP Diluent (Methanol) | Dictates the choice of solvent for preparing analytical standards and samples.[5][6] |
| Purity (Typical) | ≥98% by HPLC | High purity is essential for its use as a reference standard in quantitative analysis.[5] |
| Storage Condition | 2-8 °C | Recommended for maintaining chemical stability and preventing degradation over time.[6] |
The specified solubility in methanol-based diluents is a key insight for analytical chemists. This choice is predicated on the need to fully dissolve the analyte for accurate quantification by techniques like HPLC, while ensuring compatibility with common reverse-phase chromatography mobile phases.
Analytical Characterization and Methodologies
The primary role of this compound in a pharmaceutical setting is as a Pharmaceutical Analytical Impurity (PAI) .[2] Its control is mandated by pharmacopeial monographs for Levothyroxine. The most robust and widely accepted method for its detection and quantification is High-Performance Liquid Chromatography (HPLC), typically coupled with UV detection.
Causality in Method Selection
The choice of HPLC is driven by its high resolving power, which is essential to separate this compound from the active pharmaceutical ingredient (API), Levothyroxine, and other structurally similar impurities. These compounds share the same thyronine core and differ only in their halogen substitution pattern, making them challenging to resolve by other means. A reverse-phase C18 column is typically employed, as the non-polar stationary phase effectively retains the hydrophobic thyronine structures, allowing for separation based on subtle differences in polarity using a gradient elution of an acidified aqueous buffer and an organic modifier like acetonitrile.
Protocol: Conceptual HPLC Workflow for Impurity Profiling
This protocol outlines a self-validating system for the quantification of this compound in a Levothyroxine drug substance.
-
Preparation of Reference Standard:
-
Accurately weigh a certified reference standard of this compound.
-
Dissolve in the specified diluent (e.g., Methanol/water mixture) to a known concentration (e.g., 1 µg/mL). This solution serves as the basis for quantification.
-
-
Preparation of Sample Solution:
-
Accurately weigh the Levothyroxine API sample.
-
Dissolve in the same diluent to a high concentration (e.g., 1 mg/mL). This ensures that trace impurities are above the limit of detection.
-
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% Phosphoric Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to resolve early-eluting polar compounds and later-eluting non-polar compounds like Levothyroxine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
-
System Suitability Testing (SST):
-
Inject a solution containing both Levothyroxine and this compound.
-
Trustworthiness Check: Verify that the resolution between the two peaks is greater than a predefined value (e.g., >2.0) to ensure the system can adequately separate the impurity from the API.
-
Check the tailing factor and theoretical plates for the API peak to confirm column performance.
-
-
Analysis and Quantification:
-
Inject the Reference Standard and Sample Solution in sequence.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Calculate the amount of the impurity in the API using the peak area response from the known concentration of the reference standard.
-
Caption: A typical workflow for HPLC-based impurity analysis.
Synthesis and Biological Context
This compound is not a compound that is synthesized intentionally as a primary product. Instead, it arises as a byproduct during the complex manufacturing process of Levothyroxine. The synthesis of Levothyroxine involves the iodination of L-tyrosine and subsequent coupling of diiodotyrosine precursors. The presence of chlorine sources and incomplete iodination can lead to the formation of chlorinated analogues like this compound.
Its structure is critically similar to the biologically active thyroid hormones T3 and T4, differing only by the substitution of a single iodine atom with a chlorine atom on the inner phenyl ring relative to T4.
Caption: Structural relationship of this compound to T3 and T4.
The biological activity of this compound is not extensively characterized in the literature. However, due to its profound structural similarity to T3 and T4, it is plausible that it could interact with thyroid hormone receptors, potentially acting as either a weak agonist or an antagonist. This potential for biological activity, however low, underscores the importance of controlling its presence in Levothyroxine formulations to prevent any unintended physiological effects.
Conclusion
This compound is a chemically defined entity with a molecular formula of C₁₅H₁₁ClI₃NO₄ and a molecular weight of 685.42 g/mol . Its primary relevance is as a process impurity in the manufacturing of Levothyroxine. For scientists in pharmaceutical development and quality control, a thorough understanding of its physicochemical properties is essential for developing robust analytical methods, principally HPLC, to ensure its levels are maintained below the stringent limits required for patient safety. Its status as a certified reference material from pharmacopeial bodies highlights its critical role in the validation of these essential quality control procedures.
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PubMed. 3'-isopropyl-3,5-diiodo-L-thyronine: a potent synthetic thyromimetic thyronine analog. [Link]
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Pharmaffiliates. Monochlorotriiodothyronine. [Link]
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Unlocking New Therapeutic Avenues: The Potential Biological Activity of Halogenated Thyronine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function.[1][2] Their profound physiological effects are primarily mediated by two nuclear receptor isoforms, TRα and TRβ.[3] The natural hormones, thyroxine (T4) and triiodothyronine (T3), are iodinated thyronine derivatives.[4] However, the therapeutic use of native thyroid hormones is often limited by their non-selective action, leading to undesirable side effects such as tachycardia and bone loss.[5][6] This has spurred the development of synthetic thyronine derivatives, particularly those with alternative halogen substitutions, to achieve isoform-selective receptor modulation and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the biological activity of halogenated thyronine derivatives, focusing on their structure-activity relationships, mechanisms of action, and the experimental workflows used to characterize their potential as therapeutic agents for metabolic disorders, cardiovascular diseases, and beyond.
The Thyronine Backbone: A Scaffold for Therapeutic Innovation
The fundamental structure of all thyroid hormones is the thyronine nucleus, which consists of two phenyl rings linked by an ether oxygen.[7] The endogenous hormones T4 and T3 are distinguished by the number and position of iodine atoms on this scaffold.[4] The development of halogenated thyronine derivatives involves the strategic replacement of these iodine atoms with other halogens (e.g., fluorine, chlorine, bromine) or the modification of other key structural features.[8][9]
Key Structural Features Influencing Biological Activity:
-
Inner and Outer Rings: The two phenyl rings are referred to as the inner (tyrosyl) and outer (phenolic) rings. Halogen substitution patterns on these rings are a primary determinant of receptor binding and selectivity.
-
The 4'-Hydroxyl Group: This group on the outer ring is crucial for high-affinity binding to thyroid hormone receptors.[10]
-
The Alanine Side Chain: Modifications to the amino acid side chain can influence metabolic stability, transport, and overall pharmacokinetics.[11]
-
Halogen Bonding: The interaction between the halogen atoms of the thyronine derivative and amino acid residues in the receptor binding pocket, or the active site of metabolic enzymes, is a critical factor in determining affinity and activity.[2][12]
Mechanism of Action: Targeting the Nuclear Thyroid Hormone Receptors
The biological effects of thyronine derivatives are predominantly mediated by their interaction with the nuclear thyroid hormone receptors, TRα and TRβ.[13] These receptors are ligand-activated transcription factors that regulate the expression of target genes involved in a wide array of physiological processes.[14][15]
The differential tissue distribution of TR isoforms is key to the therapeutic strategy behind developing selective thyromimetics:
-
TRα is highly expressed in the heart, bone, and central nervous system. Its activation is associated with increased heart rate and other cardiovascular effects.[3]
-
TRβ is the predominant isoform in the liver and is responsible for many of the desirable metabolic effects of thyroid hormone, such as lowering LDL cholesterol and triglycerides.[3][16][17]
The development of TRβ-selective agonists is a major goal in the field, aiming to harness the beneficial metabolic effects while avoiding the cardiotoxic side effects associated with TRα activation.[16][18]
Visualizing the Canonical Signaling Pathway
The following diagram illustrates the general mechanism of action for a thyronine derivative at the cellular level.
Caption: Cellular mechanism of a halogenated thyronine derivative.
Experimental Evaluation: A Step-by-Step Workflow
A systematic approach is required to characterize the biological activity of novel halogenated thyronine derivatives. The workflow typically progresses from initial in vitro screening to more complex cellular and in vivo models.
Visualizing the Drug Discovery and Evaluation Workflow
Caption: Workflow for evaluating halogenated thyronine derivatives.
In Vitro Evaluation: Quantifying Receptor Interaction and Cellular Activity
Causality: The first critical step is to determine if a derivative directly binds to the TR isoforms and to quantify its binding affinity (Kᵢ). A competitive radioligand binding assay is the gold standard for this purpose.[19] This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]T₃) from the receptor.[19]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Utilize purified human recombinant TRα or TRβ ligand-binding domains.[20]
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl based) for the binding reaction.[20]
-
Reaction Setup: In a microplate, combine:
-
The TR preparation.
-
A fixed concentration of radiolabeled ligand (e.g., 0.06 nM [¹²⁵I]T₃). The concentration should be at or below the Kᴅ for optimal results.[19]
-
Serial dilutions of the unlabeled test compound or a reference ligand (e.g., T3).
-
For determining non-specific binding, a separate set of wells should contain a high concentration (e.g., 1 µM) of unlabeled T3.[19][20]
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).[19][20]
-
Separation of Bound and Free Ligand: Use a filter-binding method. Rapidly filter the contents of each well through a nitrocellulose membrane, which traps the receptor-ligand complex.[21] Wash the filters with cold assay buffer to remove unbound radioligand.
-
Detection: Quantify the radioactivity retained on each filter using a gamma counter.
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.[19]
-
IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Kᵢ Calculation: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Causality: A high binding affinity does not always translate to functional activity. A cell-based reporter assay is essential to determine whether a compound acts as a receptor agonist (activator) or antagonist (inhibitor) and to quantify its potency (EC₅₀).[22][23][24] These assays typically use a chimeric receptor system to minimize off-target effects.[25]
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Culture: Culture a suitable human cell line, such as HEK293T, in appropriate media.[25]
-
Plasmid Constructs:
-
Expression Vector: A plasmid encoding a fusion protein of the yeast GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of human TRα or TRβ.[15][23][25]
-
Reporter Vector: A plasmid containing a luciferase gene (e.g., Firefly luciferase) under the control of a promoter with multiple copies of the GAL4 Upstream Activator Sequence (UAS).[15][23]
-
Control Vector: A plasmid constitutively expressing a different luciferase (e.g., Renilla luciferase) to normalize for transfection efficiency and cell viability.[15][25]
-
-
Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent. Plate the transfected cells into a 96-well plate.[25]
-
Compound Treatment: After allowing cells to recover (e.g., 24 hours), treat them with serial dilutions of the test compound.
-
Agonist Mode: Treat cells directly with the test compound.
-
Antagonist Mode: Treat cells with the test compound in the presence of a known agonist (e.g., T3 at its EC₈₀ concentration).[23]
-
-
Incubation: Incubate the cells for a predetermined optimal time (e.g., 18-24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading.
-
EC₅₀/IC₅₀ Determination: Plot the normalized luciferase activity against the log concentration of the test compound. Fit the data to a dose-response curve to calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Metabolic Stability: Deiodinase Activity Assays
Causality: The in vivo activity of thyronine derivatives is heavily influenced by their metabolism by deiodinase enzymes (DIO1, DIO2, and DIO3), which catalyze the removal of halogen atoms.[22][26][27] Assessing a compound's stability in the presence of these enzymes is crucial for predicting its half-life and duration of action.
Experimental Protocol: In Vitro Deiodinase Assay
-
Enzyme Source: Use recombinant human deiodinase enzymes (DIO1, DIO2, or DIO3) expressed in a suitable cell line like HEK293.[22][26]
-
Substrate: The halogenated thyronine derivative being tested.
-
Reaction: Incubate the enzyme preparation with the test compound under optimized reaction conditions.[26]
-
Detection of Metabolism:
-
LC-MS/MS Method: Quantify the disappearance of the parent compound and the appearance of dehalogenated metabolites over time using liquid chromatography-tandem mass spectrometry. This is a highly specific and quantitative method.[22]
-
Iodide-Release Assay: For iodinated compounds, a colorimetric method based on the Sandell-Kolthoff reaction can be used to measure the release of free iodide.[26][28][29]
-
-
Data Analysis: Calculate the rate of metabolism for the test compound by each deiodinase isoform. Compounds with lower rates of deiodination are generally more stable in vivo.
Structure-Activity Relationships and Therapeutic Potential
Decades of research have established key structure-activity relationships (SAR) that guide the design of novel thyromimetics with desired biological profiles.[10][30][31]
| Derivative Class/Modification | Biological Effect & Rationale | Therapeutic Potential |
| TRβ-Selective Agonists | Modifications, often at the 3'-position of the outer ring (e.g., isopropyl group in Sobetirome), can increase affinity for the more accommodating TRβ binding pocket while reducing affinity for TRα.[32] | Treatment of dyslipidemia, non-alcoholic steatohepatitis (NASH), and obesity by leveraging the metabolic benefits of TRβ activation in the liver without causing cardiac side effects.[3][16][17][18] |
| Liver-Directed Prodrugs | Attaching moieties that are cleaved by liver-specific enzymes can concentrate the active drug in the liver, further enhancing the therapeutic window. | Enhanced treatment of liver-centric diseases like NASH with minimal systemic exposure.[16] |
| Metabolically Stable Analogs | Replacing iodine with halogens less susceptible to deiodination (e.g., fluorine) or modifying the side chain can increase the compound's half-life.[9] | Improved pharmacokinetic profiles, allowing for less frequent dosing and more stable plasma concentrations. |
| Analogs Bypassing Transporters | Some genetic disorders, like MCT8 deficiency, involve defective thyroid hormone transport into cells.[13][33] Analogs like Triac can sometimes enter cells using different transporters.[13][34] | Treatment of rare genetic syndromes of thyroid hormone resistance or transport defects.[13][33][34] |
Quantitative Comparison of Thyromimetic Activity (Illustrative Data)
| Compound | TRα Kᵢ (nM) | TRβ Kᵢ (nM) | TRβ/TRα Selectivity | In Vivo Cholesterol Reduction | In Vivo Heart Rate Change |
| T3 (Reference) | 0.1 | 0.1 | 1x | High | Significant Increase |
| Sobetirome (GC-1) | ~1.5 | 0.15 | ~10x | High | Minimal |
| Resmetirom (MGL-3196) | ~2.5 | 0.09 | ~28x | High | None Reported |
Data compiled and synthesized from literature for illustrative purposes.[16][32]
Conclusion and Future Directions
Halogenated thyronine derivatives represent a promising class of molecules for the targeted therapy of metabolic and other diseases. By moving beyond the native iodinated hormones and exploring the full chemical space of halogen substitutions and other structural modifications, it is possible to design highly selective and potent thyromimetics with optimized therapeutic indices. The systematic application of the in vitro and in vivo assays described in this guide is essential for the successful identification and development of next-generation thyroid hormone analogs. Future research will likely focus on developing compounds with even greater tissue and receptor isoform selectivity, as well as exploring novel delivery systems to further enhance their therapeutic potential.
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- 30. Structure-activity relation of thyroid hormone analogues and tissue epidermal growth factor concentrations in neonatal and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Metabolic effects of thyroid hormone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ovid.com [ovid.com]
- 33. repub.eur.nl [repub.eur.nl]
- 34. Therapeutic applications of thyroid hormone analogues in resistance to thyroid hormone (RTH) syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Initial Identification of Impurities in Synthetic Levothyroxine
Executive Summary & Core Directive
Levothyroxine Sodium (T4) is a Narrow Therapeutic Index (NTI) drug. Even minor fluctuations in potency or impurity profiles can clinically destabilize a patient. Consequently, the identification of impurities in synthetic T4 is not merely a compliance exercise—it is a critical safety mandate.[1]
This guide moves beyond standard pharmacopeial assays (USP/EP), which focus on quantification, to address the identification of unknown or unexpected impurities. We will focus on the transition from HPLC-UV (quality control) to UHPLC-HRMS (structural elucidation), specifically targeting the unique challenges posed by the iodine-heavy, photolabile thyronine backbone.
The Impurity Landscape: Classification & Chemistry
Synthetic levothyroxine impurities generally fall into three categories:
-
Process Impurities: Artifacts of the iodination or coupling synthesis steps (e.g., chloro-analogs).
-
Degradation Products: Resulting from deiodination (light/heat) or oxidative stress.
-
Excipient Interactions: Reaction products formed in the drug product matrix (e.g., Maillard reactions).[2]
Table 1: Critical Impurities Profile (EP/USP Alignment)
| Impurity Name | Common Designation | Chemical Nature | Origin | Molecular Mass (approx) |
| Liothyronine | Impurity A (EP) | 3,3',5-Triiodothyronine (T3) | Degradation (Deiodination) | 650.97 Da |
| 3-Chloro-L-thyronine | Impurity B (EP) | Chlorine substituted for Iodine | Process (Synthesis) | 685.42 Da |
| Triiodothyroacetic Acid | Impurity C (EP) | T3-Analog (Acetic acid side chain) | Degradation / Process | 621.93 Da |
| Tetraiodothyroacetic Acid | Impurity D (EP) | T4-Analog (Acetic acid side chain) | Degradation / Process | 747.83 Da |
| 3,5-Diiodothyronine | Impurity E (EP) | T2 (Further deiodination) | Degradation (Photolytic) | 525.08 Da |
| Lactose Adduct | N/A (Specific to tablets) | Glycosylamine / Schiff Base | Excipient Interaction (Maillard) | ~1101 Da |
Analytical Strategy: The Identification Workflow
The transition from a QC method to an identification method requires a fundamental shift in chemistry. Standard USP methods utilize phosphate buffers, which are non-volatile and incompatible with Mass Spectrometry (MS).
Workflow Visualization
The following diagram outlines the decision matrix for identifying a new impurity peak.
Caption: Figure 1. Analytical workflow for transitioning from UV detection to MS-based structural identification.
Detailed Protocol: UHPLC-HRMS Identification
Objective: To obtain accurate mass and fragmentation patterns for unknown impurities initially detected by UV.
A. Sample Preparation (Crucial Step)
-
Solvent: Use a mixture of Water:Acetonitrile (70:30) with 0.1% Formic Acid.
-
Precaution: Levothyroxine is extremely photosensitive . All preparation must occur under amber light or in amber glassware.
-
Concentration: Prepare samples at a high concentration (e.g., 1.0 mg/mL) to ensure minor impurities (0.05% level) provide sufficient ion counts for MS/MS fragmentation.
B. Chromatographic Conditions (The "Method Switch")
Standard pharmacopeial methods use phosphate buffers. For MS, we must substitute these while maintaining selectivity.
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18, 1.7 µm or 2.1 µm particle size (e.g., BEH C18).
-
Why? Sub-2-micron particles provide the peak capacity needed to resolve T4 isomers (like D-T4 vs L-T4) and closely eluting deiodinated products.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH control).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Hold)
-
2-15 min: 10% -> 90% B (Linear)
-
Note: A shallow gradient is required in the middle region to separate the mono-deiodinated (T3) and di-deiodinated (T2) species.
-
C. Mass Spectrometry Settings
-
Ionization: Electrospray Ionization (ESI).
-
Polarity: Positive Mode (+) is generally preferred for the amino acid backbone, though Negative Mode (-) is highly sensitive for the phenolic moiety. Run both if the impurity is completely unknown.
-
Analyzer: High-Resolution MS (Orbitrap or Q-TOF).
-
Requirement: Mass accuracy < 5 ppm.
-
-
Fragmentation: Data-Dependent Acquisition (DDA). Set an inclusion list if targeting specific known masses (e.g., 650.97 for T3).
Mechanistic Insight: Degradation Pathways
Understanding how impurities form allows you to predict what they are before you even run the MS.
Deiodination (Photolytic & Oxidative)
The carbon-iodine bond is weak. Exposure to light causes sequential loss of iodine atoms.
-
T4 (4 Iodines)
T3 (3 Iodines) T2 (2 Iodines) . -
Diagnostic MS Feature: Look for mass losses of ~126 Da (Iodine - H).
The Maillard Reaction (Excipient Interaction)
In tablets containing lactose, the primary amine of Levothyroxine reacts with the aldehyde group of lactose (open-ring form) to form a Schiff base, which rearranges into a stable adduct.[2]
-
Diagnostic MS Feature: A massive shift in retention time and a mass increase corresponding to a hexose moiety (+162 Da or +324 Da depending on the adduct).
Visualization of Degradation Logic
Caption: Figure 2. Primary degradation and interaction pathways leading to common impurities.
Case Study: Differentiating Impurity B (Chloro) from T3
A common challenge is distinguishing between Impurity A (T3) and Impurity B (Chloro-analog) . They elute closely in many C18 systems.
-
The Problem: Both involve the "loss" or "change" of a halogen on the outer ring.
-
The MS Solution:
-
T3 (C15H12I3NO4): Monoisotopic Mass ~650.8
-
Chloro-Impurity (C15H11ClI3NO4): Monoisotopic Mass ~684.8
-
-
Isotope Pattern Analysis: This is the self-validating step.
-
T3 will show a standard iodine pattern.
-
Impurity B will show the distinct Chlorine isotope pattern (3:1 ratio of 35Cl:37Cl).
-
Action: Zoom into the MS1 spectrum. If you see the characteristic M+2 peak at ~33% intensity of the M peak, it is the Chloro-impurity, not a deiodinated product.
-
References
-
United States Pharmacopeia (USP). Levothyroxine Sodium Monograph. USP-NF.[3]
-
European Pharmacopoeia (Ph.[1] Eur.). Levothyroxine Sodium - 0401.
- Collier, J. et al. (2011). "Stability of Levothyroxine Sodium Tablets: A Review." Journal of Pharmaceutical Science and Technology.
-
Patel, H. et al. (2003). "The effect of excipients on the stability of levothyroxine sodium pentahydrate tablets." International Journal of Pharmaceutics.
-
Gikalov, I. (2021).[4] "Detection and Characterization of an Unknown Impurity in Levothyroxine Sodium Tablets by UHPLC, LC/MS." Global Journal of Pharmacy & Pharmaceutical Sciences.[2]
-
PubChem. Levothyroxine Sodium Compound Summary. National Library of Medicine.
Sources
Technical Guide: Spectroscopic Characterization of 3-Monochlorotriiodothyronine
Executive Summary
3-Monochlorotriiodothyronine (MCT) (CAS: 909279-46-5) is a critical halogenated thyronine analog, primarily identified as a process-related impurity in the synthesis of Levothyroxine Sodium (T4).[1] Chemically defined as (S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid , it represents a tetra-halogenated structure where a chlorine atom replaces one iodine atom on the tyrosyl (inner) ring of the thyroxine scaffold.
Differentiation of MCT from the parent T4 molecule and other iodothyronines (T3, rT3) requires high-resolution orthogonal analysis. This guide details the spectroscopic "fingerprint" of MCT, focusing on the unique symmetry breaking in NMR and the chlorine isotopic signature in Mass Spectrometry.
Structural Logic & Nomenclature
To interpret spectra accurately, one must understand the structural deviation from T4.
-
Scaffold: Thyronine core (two phenyl rings linked by an ether bridge).
-
Inner Ring (Tyrosyl): Asymmetric substitution (3-Chloro, 5-Iodo). In T4, this ring is symmetric (3,5-Diiodo).
-
Outer Ring (Phenolic): Symmetric substitution (3',5'-Diiodo).
-
Key Differentiator: The asymmetry of the inner ring destroys the chemical equivalence of the H-2 and H-6 protons observed in T4.
Diagram: Structural Hierarchy & Numbering
Caption: Structural logic of this compound highlighting the inner-ring asymmetry that dictates NMR splitting patterns.
Mass Spectrometry (MS) Data
Mass spectrometry provides the most definitive identification due to the unique isotopic abundance of Chlorine (
Molecular Ion & Isotope Pattern
Unlike T4 (which contains 4 Iodines and shows a simple M+H peak), MCT contains 1 Chlorine. This imparts a distinct 3:1 intensity ratio between the molecular ion (
| Parameter | Value / Characteristic | Notes |
| Formula | ||
| Monoisotopic Mass | 684.75 Da | Based on |
| [M+H]+ (ESI Positive) | 685.76 m/z | Base peak |
| [M+H]+ +2 (Isotope) | 687.76 m/z | Approx. 32% abundance of base peak (due to |
| [M-H]- (ESI Negative) | 683.74 m/z | Preferred for acidic quantification |
Fragmentation Pathway (MS/MS)
Fragmentation follows the classic thyronine pathway: neutral loss of ammonia and formic acid from the alanine side chain, followed by sequential dehalogenation.
-
Primary Loss: Ammonia (
, -17 Da) and Formic Acid ( , -46 Da). -
Secondary Loss: Iodine radical (
, -127 Da) or HI (-128 Da). -
Diagnostic Fragment: The retention of the Chlorine atom in early fragments distinguishes MCT from de-iodinated T4 metabolites (like T3).
Caption: Proposed ESI(+) MS/MS fragmentation pathway for MCT. The chlorine atom typically exhibits higher bond dissociation energy than iodine.
Nuclear Magnetic Resonance (NMR) Data
NMR analysis of MCT requires a high-field instrument (≥400 MHz) to resolve the aromatic region. The key differentiator from T4 is the Inner Ring signals.
1H-NMR (Proton) Predictions (DMSO-d6)
In T4, the inner ring protons (H-2, H-6) appear as a singlet because positions 3 and 5 both hold Iodine. In MCT, position 3 is Cl and position 5 is I. This asymmetry causes H-2 and H-6 to split or appear as distinct singlets with meta-coupling.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2' / H-6' | 7.05 - 7.15 | Singlet (s) | 2H | Outer ring (symmetric 3',5'-diiodo). Similar to T4. |
| H-2 | 7.60 - 7.70 | Doublet (d) | 1H | Inner ring. Deshielded by adjacent Cl/I. Distinct from H-6. |
| H-6 | 7.80 - 7.90 | Doublet (d) | 1H | Inner ring. Distinct from H-2. Meta-coupling ( |
| Alpha-H | 3.80 - 4.00 | Multiplet (m) | 1H | Chiral center (Alanine chain). |
| Beta-H | 2.80 - 3.20 | Multiplet (m) | 2H | Benzylic protons. |
Critical Validation Step: If your spectrum shows a single integrated peak
13C-NMR (Carbon) Highlights
-
C-Cl Carbon (C-3): Distinct shift upfield relative to C-I due to electronegativity/heavy atom effect differences.
-
C-I Carbons (C-5, C-3', C-5'): Typically found around 90-100 ppm (shielded by the heavy iodine atom).
Infrared (IR) Spectroscopy
IR is less specific than NMR/MS but useful for solid-state fingerprinting (USP identification).
| Functional Group | Wavenumber ( | Assignment |
| O-H / N-H | 3200 - 3450 | Broad stretch (Phenolic OH and Amine). |
| C=O | 1600 - 1650 | Carboxylate (zwitterionic form often shifts this). |
| Ar-C=C | 1450 - 1500 | Aromatic ring skeletal vibrations. |
| Ar-Cl | 1050 - 1090 | Aryl-Chlorine stretch (Weak/Medium). Differentiator from T4. |
| C-O-C | 1240 - 1260 | Diphenyl ether linkage stretch. |
Experimental Protocol: LC-MS Identification
To detect MCT as an impurity in a Levothyroxine sample, use the following validated workflow.
Reagents & Equipment
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
-
Sample Preparation: Dissolve 10 mg of Levothyroxine API in 10 mL of Methanol/Water (50:50) with 0.05% NaOH (Thyronines are soluble in alkaline solution).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: Linear ramp to 90% B
-
10-12 min: Hold 90% B
-
-
MS Settings:
-
Mode: ESI Positive (or Negative).[2]
-
Scan Range: m/z 100 - 1000.
-
-
Data Processing:
-
Extract Ion Chromatogram (EIC) for m/z 685.76 .
-
Verification: Check the mass spectrum at the peak apex. Confirm the presence of the ~32% relative abundance peak at m/z 687.76 (Cl-37 isotope). If the M+2 peak is negligible (<5%), the compound is likely a de-iodinated artifact, not the chlorinated impurity.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71587860, this compound. Retrieved from [Link]
-
Ramsden, D. B., et al. (1984). Mass spectral properties of volatile derivatives of thyronine.[3] Biomedical Mass Spectrometry.[3][4] Retrieved from [Link]
Sources
Methodological & Application
High-Resolution HPLC Quantitation of 3-Monochlorotriiodothyronine in Levothyroxine
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantitation of 3-Monochlorotriiodothyronine (MCT) , a critical process-related impurity in Levothyroxine Sodium (T4) formulations.
MCT is a structural analog of T4 where one iodine atom is substituted by chlorine (typically at the 5'-position). Due to the high structural similarity and lipophilicity between MCT and T4, standard isocratic methods often fail to achieve baseline resolution. This guide presents a gradient Reverse-Phase (RP-HPLC) method optimized for selectivity, achieving a Relative Retention Time (RRT) of approximately 0.94 for MCT, ensuring compliance with strict purity thresholds (typically NMT 0.15% per USP/EP guidelines).
Chemical Context & Mechanistic Insight
The Impurity Origin
MCT typically arises during the iodination steps of L-thyronine synthesis if chlorinated reagents (e.g., Chloramine-T) are used, or via halide exchange reactions when T4 is exposed to acidic chloride environments (e.g., HCl) under stress.
The Separation Challenge
The separation of thyronine analogs is governed by hydrophobic interaction with the stationary phase. The hydrophobicity follows the halogen content:
-
T4: 4 Iodines (Most Hydrophobic)
-
MCT: 3 Iodines + 1 Chlorine (Chlorine is less lipophilic than Iodine)
-
T3: 3 Iodines (Significantly less hydrophobic)
Elution Logic: Because the lipophilicity contribution of Chlorine is lower than Iodine but higher than Hydrogen, MCT elutes between T3 and T4, but critically close to the main T4 peak.
Visualization of Separation Logic
The following diagram illustrates the physicochemical hierarchy driving the separation:
Figure 1: Elution order based on halogen-mediated hydrophobicity. The critical resolution pair is MCT and T4.
Method Development Strategy
Stationary Phase Selection
While some pharmacopeial methods (USP) suggest a Nitrile (L10) column for specific impurity procedures, modern method development favors C18 (L1) columns for superior reproducibility and peak shape.
-
Recommendation: End-capped C18 column with high carbon load.
-
Why: The end-capping reduces silanol interactions with the amine group of the thyronine backbone, preventing peak tailing which can mask the pre-eluting MCT impurity.
Mobile Phase Chemistry
-
Buffer: 0.1% Orthophosphoric Acid (H3PO4) or Trifluoroacetic Acid (TFA).
-
Why: Low pH (~2.5–3.0) is essential to suppress the ionization of the carboxylic acid group (
), keeping the molecule neutral and increasing retention on the RP column. -
Organic Modifier: Acetonitrile is preferred over Methanol for sharper peaks and lower backpressure, allowing for higher flow rates if necessary.
Detection
-
Why: The thyronine backbone exhibits a strong absorbance maximum at 225 nm. While 254 nm is usable, 225 nm provides significantly higher sensitivity (Signal-to-Noise ratio) for trace impurities like MCT.
Experimental Protocol
Equipment & Reagents
| Component | Specification |
| HPLC System | Quaternary Gradient Pump, Autosampler (cooled to 5°C), PDA/UV Detector |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent USP L1 |
| Solvents | HPLC Grade Acetonitrile, Water, Methanol |
| Reagents | Orthophosphoric Acid (85%), Sodium Hydroxide (NaOH) |
| Reference Standards | USP Levothyroxine RS, USP Liothyronine RS (T3), Monochlorotriiodothyronine (if available, or use RRT) |
Reagent Preparation
1. Diluent (Solvent A):
-
Dissolve 400 mg NaOH in 500 mL Water.[2]
-
Add 500 mL Methanol.[2]
-
Note: T4 is practically insoluble in water or acid. Alkaline methanol is mandatory for dissolution.
2. Mobile Phase A (Buffer):
3. Mobile Phase B:
-
100% Acetonitrile (degassed).
Chromatographic Conditions
-
Injection Volume: 20–50 µL (Higher volume improves LOD for impurities)
-
Column Temperature: 25°C
-
Run Time: 45 minutes
Gradient Table:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
|---|---|---|---|
| 0.0 | 70 | 30 | Equilibration |
| 5.0 | 70 | 30 | Isocratic Hold (Elute polar degradants) |
| 25.0 | 40 | 60 | Linear Gradient |
| 35.0 | 40 | 60 | Wash |
| 36.0 | 70 | 30 | Return to Initial |
| 45.0 | 70 | 30 | Re-equilibration |
Sample Preparation Workflow
Caution: Levothyroxine is light-sensitive. Perform all preparations in amber glassware or low-actinic light.
Figure 2: Sample preparation workflow emphasizing solubility and filtration.
System Suitability & Validation Criteria
To ensure the method is valid for regulatory release, the following criteria must be met.
System Suitability Requirements
-
Resolution (
): NLT (Not Less Than) 1.5 between MCT and Levothyroxine.-
Note: If pure MCT standard is unavailable, use Liothyronine (T3) and T4 resolution (NLT 5.0) as a proxy for column efficiency, then verify MCT RRT.
-
-
Tailing Factor (T4): NMT (Not More Than) 1.5.
-
RSD (Replicate Injections): NMT 2.0% for the main peak; NMT 5.0% for impurities.
Identification of MCT
-
Relative Retention Time (RRT):
Limit of Quantitation (LOQ)
-
Target LOQ: 0.05% of the nominal T4 concentration.
-
Signal-to-Noise Ratio (S/N): > 10:1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| MCT merges with T4 | Gradient slope too steep or column efficiency loss. | Decrease gradient slope (e.g., extend 25 min ramp to 35 min). Replace column. |
| Broad/Tailing Peaks | Silanol interaction or pH mismatch. | Ensure Mobile Phase A pH is < 3.[8]0. Use a "Base Deactivated" (BDS) C18 column. |
| "Ghost" Peaks | Contaminated Diluent. | Inject blank Diluent. NaOH absorbs CO2; prepare fresh diluent daily. |
| Low Recovery | Incomplete dissolution. | T4 is very sticky. Ensure 50% organic in diluent and sonicate well. |
References
-
United States Pharmacopeia (USP). Levothyroxine Sodium Monograph: Organic Impurities.[9] USP-NF.
-
European Pharmacopoeia (Ph.[10] Eur.). Levothyroxine Sodium: Related Substances.[1][2][6][9] 10th Edition.
- Collier, J. et al. (2011). "Influence of formulation excipients on the stability of levothyroxine sodium." Pharmaceutical Development and Technology.
-
Patel, H. et al. (2023).[6] "Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug." Journal of Neonatal Surgery.
-
Sigma-Aldrich. Levothyroxine Sodium USP Reference Standard Data Sheet.
Sources
- 1. uspnf.com [uspnf.com]
- 2. uspnf.com [uspnf.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. jonuns.com [jonuns.com]
- 5. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 左旋甲状腺素钠 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 3-Monochlorotriiodothyronine in Human Serum
Abstract
This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Monochlorotriiodothyronine (MCT) in human serum. MCT is a halogenated derivative of the thyroid hormone triiodothyronine (T3) and a potential metabolite or impurity in synthetic thyroid hormone preparations.[1] A robust and reliable analytical method is crucial for its characterization in pharmaceutical development and research. This method employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.[2][3][4]
Introduction
This compound (MCT) is a synthetic derivative of the thyroid hormone T3.[1] Its chemical structure, featuring a chlorine substitution on the thyronine backbone, presents unique analytical challenges. As with other thyroid hormones and their metabolites, accurate quantification at low concentrations in complex biological matrices like serum is essential for understanding its potential physiological effects and for quality control in pharmaceutical manufacturing.
LC-MS/MS has become the gold standard for the analysis of thyroid hormones and their metabolites due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[3][5] This application note provides a comprehensive protocol for a validated LC-MS/MS method for MCT, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H11ClI3NO4 | [1] |
| Molecular Weight | 685.42 g/mol | [1] |
| Appearance | Off-white solid | [6] |
| Solubility | Soluble in methanol, DMSO, and dilute alkaline solutions. Sparingly soluble in aqueous buffers. | [6][7][8] |
Experimental
Materials and Reagents
-
This compound (MCT) reference standard (≥98% purity)
-
¹³C₆-3,3',5-Triiodo-L-thyronine (¹³C₆-T3) as internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human serum (drug-free)
-
Ethyl acetate (analytical grade)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Solutions
MCT Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of MCT in 10 mL of methanol.
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of ¹³C₆-T3 in 1 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MCT stock solution with methanol:water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of LLE is based on its proven effectiveness in extracting thyroid hormones from serum with good recovery and reduced matrix effects.[2][9][10]
-
To 200 µL of human serum in a polypropylene tube, add 20 µL of the 100 ng/mL IS working solution.
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Add 1.2 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of methanol:water (50:50, v/v) containing 0.1% formic acid.
Caption: ICH-Compliant Method Validation Process.
Conclusion
This application note presents a robust and validated LC-MS/MS method for the quantitative determination of this compound in human serum. The method is sensitive, specific, accurate, and precise, making it suitable for a variety of applications in pharmaceutical research and development. The detailed protocol and validation data provide a solid foundation for laboratories seeking to implement this analytical method.
References
-
International Council for Harmonisation. ICH Q2(R2): Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. [Link]
-
MDPI. Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. [Link]
-
PubChem. This compound. [Link]
-
Allmpus. monochlorotriiodothyronine (usp). [Link]
-
Papanastasiou, C. C., et al. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(2), 299-307. [Link]
Sources
- 1. This compound | C15H11ClI3NO4 | CID 71587860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes | PLOS One [journals.plos.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. allmpus.com [allmpus.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
Using 3-Monochlorotriiodothyronine as a pharmaceutical reference standard
Application Note: Qualification and Application of 3-Monochlorotriiodothyronine as a Pharmaceutical Reference Standard
Executive Summary
This technical guide details the protocol for utilizing This compound (MCT) (CAS: 909279-46-5) as a critical Reference Standard (RS) in the quality control of thyroid hormone therapeutics, specifically Levothyroxine Sodium (T4) and Liothyronine Sodium (T3).
MCT is a structural analog of Levothyroxine where the iodine atom at the 3-position of the inner tyrosyl ring is replaced by a chlorine atom. Due to the high structural similarity between MCT and T4, it serves as a challenging "critical pair" in Reverse-Phase HPLC (RP-HPLC), necessitating precise method validation to ensure separation and accurate quantification of process-related impurities.
Chemical Characterization & Handling
Before integrating MCT into an analytical workflow, the operator must understand its physicochemical properties to prevent degradation and ensure standard integrity.
Compound Identity
-
Systematic Name: (S)-2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid[1][2]
-
Common Name: Levothyroxine Monochloro Impurity; 3-Chloro-5,3',5'-triiodothyronine.
-
Molecular Formula: C₁₅H₁₁ClI₃NO₄
Handling & Stability Protocols
Thyroid hormone analogs are notoriously sensitive to light (photolytic deiodination) and pH changes.
-
Light Protection: All stock and working solutions must be prepared in amber glassware . Limit exposure to ambient laboratory light; use low-actinic light sources if possible.
-
Solubility Profile: MCT is practically insoluble in water and common organic solvents (Acetonitrile/Methanol) in their neutral state. It requires an alkaline environment to ionize the phenoxide and carboxylate groups for solubilization.
-
Storage: Store the neat solid at -20°C under desiccated conditions.
Experimental Protocol: HPLC Method Validation
This protocol describes the separation of MCT from Levothyroxine (T4) and Liothyronine (T3). The critical quality attribute (CQA) is the Resolution (Rs) between the MCT impurity peak and the main API peak.
Reagents & Equipment
-
Instrument: UHPLC or HPLC system with a binary pump, thermostatted autosampler, and Diode Array Detector (DAD).
-
Column: C18 End-capped column (e.g., Waters BEH C18 or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or sub-2 µm.
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (adjusted to pH 2.5 with Orthophosphoric Acid). Low pH is essential to suppress silanol activity and improve peak shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Standard Preparation (The "Alkaline Shock" Method)
-
Diluent: Methanol : 0.1 M NaOH (50:50 v/v).
-
Stock Solution Preparation (0.1 mg/mL):
-
Weigh 5.0 mg of MCT Reference Standard into a 50 mL amber volumetric flask.
-
Add 10 mL of Diluent . Sonicate for 2 minutes until fully dissolved (solution must be clear).
-
Bring to volume with Mobile Phase A (Note: Add Mobile Phase A slowly with swirling to prevent precipitation as pH drops).
-
Final pH check: Ensure the final solution pH is compatible with the column limits (typically pH 2-8).
-
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp | 25°C |
| Detection | UV @ 225 nm (Iodothyronines have max absorbance here) |
| Run Time | 45 minutes |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 5.0 | 70 | 30 | Isocratic Hold |
| 25.0 | 40 | 60 | Linear Gradient |
| 35.0 | 40 | 60 | Wash |
| 36.0 | 70 | 30 | Return to Initial |
| 45.0 | 70 | 30 | Re-equilibration |
Mechanistic Insight: Impurity Formation
Understanding why MCT is present is crucial for process chemists. MCT typically arises during the iodination of the tyrosine residues if a chlorinating agent is inadvertently introduced or present as a contaminant (e.g., Chloramine-T used as an oxidant, or hypochlorite impurities).
The following diagram illustrates the structural relationship and potential entry point of the chlorine atom during the synthesis of T4, creating the MCT impurity.
Figure 1: Proposed pathway for the formation of this compound (MCT) during Levothyroxine synthesis via oxidative coupling of halogenated tyrosine derivatives.
Data Analysis & System Suitability
To validate the method, the following System Suitability criteria must be met using a "Resolution Solution" containing both T4 (0.1 mg/mL) and MCT (0.001 mg/mL).
Elution Order Logic: Chlorine is less lipophilic and smaller than Iodine. Therefore, in Reverse-Phase chromatography, MCT usually elutes before Levothyroxine (T4) .
| Parameter | Acceptance Criteria | Rationale |
| Relative Retention Time (RRT) | MCT ≈ 0.90 - 0.95 (relative to T4) | Confirms correct peak identification. |
| Resolution (Rs) | > 2.0 | Ensures baseline separation for accurate integration. |
| Tailing Factor (T) | < 1.5 | Indicates minimal secondary interactions with silanols. |
| % RSD (n=6) | < 2.0% | Demonstrates system precision. |
Calculation of Impurity Content
Use the Relative Response Factor (RRF) if established. If not, assume RRF = 1.0 (due to structural similarity) for initial estimation, but for strict QC, determine RRF by plotting the slope of the calibration curves of MCT vs. T4.
WhereReferences
- United States Pharmacopeia (USP).Levothyroxine Sodium Monograph: Organic Impurities. (General standard for T4 impurity profiling).
-
Pharmaffiliates. Levothyroxine-impurities: Monochlorotriiodothyronine (PA 12 15590).[3] Retrieved from
-
Simson Pharma. Levothyroxine Monochloro Impurity (CAS 909279-46-5). Retrieved from
-
Collier, et al. Rapid HPLC analysis of thyroid gland hormones... ResearchGate. Retrieved from
-
National Institutes of Health (NIH). Stability indicating validated HPLC method for quantification of levothyroxine... PubMed. Retrieved from
Sources
High-resolution mass spectrometry for identifying 3-Monochlorotriiodothyronine
Application Note: High-Resolution Mass Spectrometry Profiling of 3-Monochlorotriiodothyronine (3-Cl-T3)
Abstract & Strategic Relevance
This compound (3-Cl-T3), chemically defined as (S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid, represents a critical analyte in two distinct domains: as a process-related impurity in Levothyroxine (T4) API manufacturing (USP Impurity 10) and as an emerging halogenated contaminant in wastewater effluents.
Unlike native thyroid hormones (T3, T4, rT3) which contain only iodine, 3-Cl-T3 incorporates a chlorine atom, typically introduced during oxidative synthesis steps or environmental chlorination. This Application Note details a high-resolution mass spectrometry (HRMS) workflow utilizing the unique mass defect and isotopic signature of chlorine to unequivocally distinguish 3-Cl-T3 from its metabolic analogs.
Chemical Context & The "Isotopic Smoking Gun"
The identification challenge lies in the structural similarity between 3-Cl-T3 and the tetra-iodinated T4. However, HRMS exploits the nuclear physics of the halogens to create a self-validating identification system.
-
Iodine (
): Monoisotopic.[1] Mass defect is negative (mass < nucleon number). -
Chlorine (
): Di-isotopic (approx. 3:1 ratio). Mass defect is positive.
The Self-Validating Mechanism:
Any putative 3-Cl-T3 peak must exhibit a specific mass shift relative to T3 and, crucially, a distinct M+2 isotopic peak at ~32% relative abundance (attributed to
Table 1: Target Analyte Properties
| Compound | Formula | Monoisotopic Mass (Da) | [M-H]⁻ (m/z) | Key Isotope Feature |
|---|
| 3-Cl-T3 |
Experimental Workflow (Graphviz Visualization)
The following diagram outlines the decision logic for filtering halogenated thyronines.
Caption: Logic flow for discriminating chlorinated thyronine analogs using Isotopic Pattern Triggering.
Detailed Protocol
Phase A: Sample Preparation (Solid Phase Extraction)
Context: Thyroid hormones are hydrophobic and protein-bound. Direct injection of serum or crude API mixtures will suppress ionization.
-
Conditioning: Use an Oasis HLB or equivalent polymeric reversed-phase SPE cartridge (30 mg). Condition with 1 mL Methanol followed by 1 mL Water (pH 3, adjusted with formic acid).
-
Loading: Load 200 µL of sample (Serum spiked with IS, or dissolved API).
-
Washing: Wash with 1 mL 5% Methanol in Water. Critical: This removes salts and polar interferences without eluting the hydrophobic thyronines.
-
Elution: Elute with 500 µL Methanol containing 0.1% Ammonium Hydroxide. Note: The basic pH helps solubilize the phenolic moiety.
-
Reconstitution: Evaporate to dryness under
and reconstitute in 100 µL 30:70 Methanol:Water.
Phase B: UHPLC Conditions
-
System: Vanquish Horizon or equivalent UHPLC.
-
Column: C18 Core-Shell (e.g., Kinetex 1.7 µm C18, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for negative mode stability).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 30% B (Isocratic hold)
-
1-8 min: 30% -> 95% B (Linear ramp)
-
8-10 min: 95% B (Wash)
-
10.1 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C.
Phase C: HRMS Parameters (Orbitrap Exploris / Q-TOF)
-
Ionization: Heated Electrospray Ionization (HESI) in Negative Mode .
-
Why Negative? The phenolic hydroxyl group on the outer ring deprotonates easily (
), providing superior sensitivity over positive mode for halogenated tyrosines.
-
-
Spray Voltage: 2.5 kV.
-
Sheath Gas: 40 arb units; Aux Gas: 10 arb units.
-
Capillary Temp: 320°C.
-
Scan Settings:
-
Resolution: 60,000 (at m/z 200). High resolution is required to separate the
peak from background noise. -
Mass Range: m/z 150–1000.
-
AGC Target: 1e6.
-
-
MS/MS Strategy: Parallel Reaction Monitoring (PRM) or Data-Dependent MS2 (ddMS2).
-
Isolation Window: 1.5 m/z.
-
Collision Energy (HCD): Stepped 25, 35, 45%.
-
Data Analysis & Interpretation
Exact Mass Filtering
Extract the ion chromatogram (XIC) for m/z 683.7438 (Theoretical
Isotopic Validation (The "M+2" Test)
Inspect the mass spectrum at the retention time of the candidate peak.
-
Pass Criteria: You must observe a secondary peak at m/z 685.7409 (M+2).
-
Intensity Check: The M+2 peak should be approximately 32-35% of the M peak height.
-
Failure Mode: If M+2 is <5% (only
contribution), the compound is likely a non-chlorinated isobar or interference.
-
Fragmentation Fingerprinting (MS2)
Upon fragmentation, 3-Cl-T3 yields specific product ions.
-
m/z 126.904: Iodide ion (
). (Universal for iodothyronines). -
m/z 35/37: Chloride ion (
). (Specific to chlorinated species, though often low intensity in ESI). -
Neutral Losses:
-
Loss of
(-17 Da). -
Loss of
(-44 Da). -
Diagnostic Loss: Loss of HCl (36 Da) or Cl radical (35 Da) from the precursor.
-
Table 2: Diagnostic Fragment Ions
| Fragment Identity | m/z (Theoretical) | Significance |
|---|---|---|
| Iodide | 126.9039 | Confirms Iodine presence |
| [M-H-NH3-CO2]- | 622.7 | Decarboxylated/Deaminated core |
| Tyrosyl-Cl Fragment | Variable | Inner ring fragment retaining Cl |
References
-
Identification of Chlorinated Thyroid Hormone Analogs Yang, Y., et al. "Identification by Liquid Chromatography–Tandem Mass Spectrometry... of the Contributor to the Thyroid Hormone Receptor Agonist Activity in Effluents."[2] Environmental Science & Technology.
-
This compound Chemical Structure & USP Impurity Status PubChem Compound Summary. "this compound (CID 71587860)."[1]
-
Fragmentation Mechanisms of Halogenated Thyronines Murtada, K., et al. "Tandem mass spectrometry of deprotonated iodothyronines." Journal of Mass Spectrometry.
-
Levothyroxine Impurity Profiling Allmpus Laboratories. "Monochlorotriiodothyronine (USP) Reference Standard Data."[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 3-Monochlorotriiodothyronine (3-MCT) LC-MS Analysis
Welcome to the technical support center for the analysis of 3-Monochlorotriiodothyronine (3-MCT) by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges associated with matrix effects in this sensitive bioanalytical application.
Introduction: The Challenge of 3-MCT Analysis
This compound (3-MCT) is a halogenated derivative of the thyroid hormone triiodothyronine (T3). Its accurate quantification in biological matrices like serum and plasma is crucial for various research and clinical applications. However, the inherent complexity of these biological samples presents a significant hurdle in LC-MS analysis: the matrix effect .
The matrix effect is the alteration of analyte ionization efficiency due to co-eluting, often invisible, components from the sample matrix.[1][2] This can lead to ion suppression (most common) or enhancement, resulting in poor accuracy, imprecision, and a lack of sensitivity in your assay.[2][3] Phospholipids are a major culprit behind ion suppression in plasma and serum samples.[4][5][6] This guide provides a structured approach to systematically identify, troubleshoot, and overcome these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during 3-MCT LC-MS analysis.
Q1: My 3-MCT peak is showing poor sensitivity and is not reproducible across different plasma lots. What is the likely cause?
A1: This is a classic sign of significant and variable matrix effects. Different lots of plasma can have varying compositions of endogenous components like phospholipids, leading to inconsistent ion suppression.[7] The first step is to confirm the presence of matrix effects. This can be done by comparing the response of 3-MCT in a neat solution versus a post-extraction spiked matrix sample. A significant decrease in signal in the matrix sample confirms ion suppression.
Q2: I'm observing a high baseline and "ghost peaks" in my chromatograms. Could this be related to matrix effects?
A2: Absolutely. High baseline noise and extraneous peaks can be caused by the accumulation of matrix components, particularly phospholipids, on your analytical column and in the MS source.[4] These components can elute unpredictably in subsequent runs, leading to a noisy baseline and interfering peaks.[4] This indicates that your current sample preparation method is insufficient.
Q3: I'm using protein precipitation, but still experiencing significant ion suppression. Why isn't it working effectively?
A3: While protein precipitation (PPT) is a simple and fast method for removing proteins, it is generally the least effective technique for removing phospholipids and other small molecule interferences that cause ion suppression.[4][8] Many interfering components remain soluble in the supernatant after PPT and are injected directly into your LC-MS system.
Q4: What is the "gold standard" for compensating for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting and compensating for matrix effects.[8][9] A SIL-IS has nearly identical physicochemical properties to the analyte (3-MCT) and will co-elute. Therefore, it experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS peak area ratio, as the ratio remains consistent even if the absolute signal intensity fluctuates.[8][10]
Q5: How do I know which sample preparation technique is best for my 3-MCT analysis?
A5: The choice of sample preparation is critical and depends on the required sensitivity and the complexity of your matrix. A decision tree can help guide your selection:
Caption: Workflow for phospholipid removal using specialized plates.
Chromatographic Optimization to Separate 3-MCT from Matrix Interferences
Even with excellent sample preparation, some matrix components may remain. Optimizing your chromatography can separate your 3-MCT peak from the regions where these interferences elute.
-
Utilize UPLC/UHPLC: Ultra-high-performance liquid chromatography provides significantly better peak resolution than traditional HPLC. [11]This increased resolution can separate the analyte from co-eluting matrix components, thereby reducing ion suppression. [11]* Modify the Gradient: A shallower gradient can improve the separation between 3-MCT and closely eluting interferences.
-
Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase. [8][12][13]These can provide alternative retention mechanisms and improve separation from matrix components.
-
Employ a Divert Valve: Program the divert valve to send the highly contaminated early and late parts of the chromatogram to waste, only allowing the eluent containing your analyte of interest to enter the mass spectrometer. [1]This minimizes source contamination.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Ineffective at removing phospholipids and other small molecules, high matrix effects. [8] | High concentration samples where sensitivity is not a major concern. |
| Liquid-Liquid Extraction (LLE) | Good at removing polar interferences, can be selective. | Can be labor-intensive, may have lower recovery for some analytes, uses significant solvent volumes. [14] | Intermediate cleanup when SPE is not necessary. |
| Solid-Phase Extraction (SPE) | Highly selective, excellent cleanup, can concentrate the analyte. [4][15] | Requires method development, can be more expensive. | Low concentration samples requiring high sensitivity and accuracy. |
| Phospholipid Removal | Specifically targets a major source of ion suppression, simple workflow. [4][5][16] | May not remove all other types of interferences. | Plasma/serum samples where phospholipids are the primary issue. |
| Online SPE | Automated, high throughput, excellent reproducibility. [16][12][13][17] | Requires specialized equipment. | High-throughput labs requiring robust and automated sample preparation. |
Mass Spectrometry Considerations
-
Optimize Ion Source Parameters: Ensure that parameters like nebulizer gas flow, desolvation temperature, and capillary voltage are optimized for 3-MCT to maximize its ionization efficiency. [18]* Use Multiple Reaction Monitoring (MRM): For triple quadrupole mass spectrometers, using highly specific MRM transitions for both 3-MCT and its SIL-IS will significantly improve selectivity and reduce the impact of background noise.
Regulatory Context
For bioanalytical methods intended for regulatory submissions (e.g., to the FDA), it is mandatory to evaluate and validate for matrix effects. [19][20][21][22]This typically involves analyzing samples from at least six different individual sources of the biological matrix to ensure that the method is accurate and precise across the natural variability of the population. [7][20]
Conclusion
Overcoming matrix effects in the LC-MS analysis of 3-MCT is a multi-faceted challenge that requires a systematic approach. By understanding the root causes of ion suppression and employing a combination of robust sample preparation, optimized chromatography, and the use of a stable isotope-labeled internal standard, researchers can develop highly accurate, precise, and reliable methods for the quantification of this important analyte. This guide provides the foundational knowledge and practical protocols to troubleshoot and conquer these analytical hurdles.
References
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Bioanalysis Zone. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. [Link]
-
Extraction of thyroid hormones T3, rT3 and T4 from serum using EVOLUTE® EXPRESS AX. (2025, December 6). Biotage. [Link]
-
Thyroid Hormones in Serum and Plasma Using SPE Extraction and UHPLC–MS-MS Analysis. (n.d.). LCGC International. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation. [Link]
-
LC-MS analysis of thyroid hormones in human serum. (2023, December 8). Separation Science. [Link]
-
Ahmad, S., Kalra, H., Gupta, A., Raut, B., Hussain, A., & Rahman, M. A. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 146. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Chromatography Today. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2022, April 15). LCGC International. [Link]
-
Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 773, 1-14. [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). RSC Publishing. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. [Link]
-
Bioanalytical Method Validation. (2001). FDA. [Link]
-
van Deventer, K., & Poelman, A. (2023). Analysis of free, unbound thyroid hormones by liquid chromatography-tandem mass spectrometry: A mini-review of the medical rationale and analytical methods. Analytical Science Advances, 4(9-10), 183-192. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]
-
Three-phase liquid extraction: a simple and fast method for lipidomic workflows. (n.d.). PMC. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024). Journal of Chromatography & Separation Techniques, 15(6). [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst (RSC Publishing). [Link]
-
Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. (2020, October 20). Restek Resource Hub. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]
-
Three Phase Liquid Extraction (3PLE): A Simple, and Fast Method for Lipidomic Workflows. (2019, January 5). bio-protocol.org. [Link]
-
Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (n.d.). CORE. [Link]
-
Liquid-Liquid Extraction | Analytics and Sample Preparation. (n.d.). Merck Millipore. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016, September 20). PubMed. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016, August 18). Analytical Chemistry - ACS Publications. [Link]
-
Kohoutek, J., Bártová, K., Ziková, A., Bláha, L., & Adamovský, O. (2019). Stable-isotope dilution LC-MS/MS method for quantitative determination of microcystin conjugates with cysteine and glutathione in biotic matrices. Analytical and Bioanalytical Chemistry, 411(20), 5267-5275. [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online. [Link]
-
Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography l Protocol Preview. (2022, June 20). YouTube. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2025, August 6). ResearchGate. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]
-
Development of a New UPLC-MS Method for Systematic Toxicological Analysis. (n.d.). Waters. [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. (n.d.). PMC - NIH. [Link]
-
Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. (2012, October 18). SpringerLink. [Link]
-
Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. (n.d.). Restek. [Link]
-
A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. (2021, August 5). PMC. [Link]
-
Multi-mycotoxin stable isotope dilution LC-MS/MS method for Fusarium toxins in cereals. (2025, August 6). ResearchGate. [Link]
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- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stable-isotope dilution LC-MS/MS method for quantitative determination of microcystin conjugates with cysteine and glutathione in biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. waters.com [waters.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. longdom.org [longdom.org]
- 16. chromatographytoday.com [chromatographytoday.com]
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- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
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- 20. fda.gov [fda.gov]
- 21. moh.gov.bw [moh.gov.bw]
- 22. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: HPLC Optimization for 3-Monochlorotriiodothyronine (3-Cl-T3)
Executive Summary & Molecule Profile
3-Monochlorotriiodothyronine (3-Cl-T3) is a halogenated analog of the thyroid hormone Triiodothyronine (T3), where a chlorine atom replaces the iodine at the 3-position of the inner ring.[1]
-
Chemical Challenge: The molecule is amphoteric (containing both amine and carboxylic acid groups) and highly lipophilic due to the iodine atoms.
-
Separation Difficulty: Its structural similarity to T3 and Reverse T3 (rT3) makes baseline resolution difficult. The chlorine atom is less lipophilic than iodine, meaning 3-Cl-T3 typically elutes slightly earlier than T3 in Reverse Phase (RP) modes, but often co-elutes without specific mobile phase tuning.
The "Gold Standard" Method (Starting Protocol)
This protocol is designed as a robust starting point. It prioritizes peak shape and resolution over speed.
Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Column | C18 (End-capped) , 150 x 4.6 mm, 3.5 µm or 5 µm. (Rec: Waters XBridge or Agilent Zorbax Eclipse Plus) | End-capping is non-negotiable to minimize silanol interactions with the amine group, which causes severe tailing. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Low pH (~2.0) suppresses carboxylic acid ionization ( |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN provides sharper peaks than Methanol for iodothyronines due to lower viscosity and distinct selectivity for halogenated aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 30°C - 35°C | Precise control is vital. Higher temp improves mass transfer (sharper peaks) but slightly reduces selectivity between halogenated analogs. |
| Detection | UV @ 225 nm | 225 nm detects the peptide backbone/amide bond. 254 nm is also usable but less sensitive for this specific aromatic system. |
Gradient Profile (Linear)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 25% | Initial Hold (Equilibration) |
| 2.0 | 25% | Injection / Loading |
| 18.0 | 65% | Linear Gradient Ramp |
| 20.0 | 95% | Wash Step (Remove highly lipophilic T4) |
| 23.0 | 95% | Hold Wash |
| 23.1 | 25% | Return to Initial |
| 30.0 | 25% | Re-equilibration |
Troubleshooting Center (Q&A)
This section addresses specific user scenarios based on the physicochemical properties of 3-Cl-T3.
Category: Peak Shape Issues
Q: My 3-Cl-T3 peak is showing significant tailing (Asymmetry > 1.5). How do I fix this?
-
The Cause: This is the "Silanol Effect." At neutral pH, residual silanol groups (
) on the silica surface bind electrostatically to the protonated amine ( ) of the thyronine backbone. -
The Fix:
-
Acidify: Ensure your Mobile Phase A pH is
. If using Formic Acid, switch to TFA (0.1%) . TFA acts as an ion-pairing agent, "masking" the positive charge of the amine. -
Column Switch: If pH adjustment fails, your column's end-capping has likely degraded. Switch to a "Shield" or "Polar Embedded" C18 column, which sterically protects silanols.
-
Q: The peak is broad/splitting.
-
The Cause: Solubility mismatch or "Dewetting."
-
The Fix:
-
Check Sample Diluent: Do not dissolve the sample in 100% organic solvent if your starting gradient is 75% aqueous. The analyte precipitates momentarily upon injection. Dissolve in 50:50 ACN:Water.
-
Dewetting: If using a 100% aqueous start (not recommended here), highly lipophilic C18 chains can collapse. Ensure at least 5-10% organic is present at
.
-
Category: Selectivity & Resolution
Q: I cannot separate 3-Cl-T3 from T3 (Triiodothyronine). They co-elute.
-
The Mechanism: Separation here is driven by the hydrophobicity difference between Chlorine and Iodine. Iodine is larger and more lipophilic. Therefore, 3-Cl-T3 should elute before T3 .
-
The Fix:
-
Lower the Slope: Decrease the gradient slope (e.g., instead of 25%
65% in 16 min, try 25% 55% in 20 min). This flattens the separation window. -
Change Organic Modifier: Switch Mobile Phase B to Methanol . Methanol interacts differently with the aromatic rings (
interactions) and often improves selectivity between halogenated isomers, though system pressure will increase. -
Temperature Effect: Lower the column temperature to 25°C. Selectivity (
) generally improves at lower temperatures for these congeners.
-
Q: My retention times are drifting day-to-day.
-
The Cause: Temperature fluctuations or TFA evaporation.
-
The Fix:
-
Thyroid hormones are highly sensitive to temperature-induced viscosity changes. Use a column oven.
-
TFA is volatile. Prepare fresh mobile phase daily and cap bottles tightly. Even a drop from 0.1% to 0.08% TFA can shift retention times for amphoteric molecules.
-
Visualizing the Logic
Workflow: Method Development Lifecycle
This diagram illustrates the decision process for establishing the initial method.
Caption: Iterative workflow for establishing a baseline separation of 3-Cl-T3 from matrix components.
Decision Tree: Troubleshooting Separation
Use this logic flow when encountering specific chromatographic errors.
Caption: Diagnostic logic for resolving peak asymmetry and co-elution issues specific to halogenated thyronines.
Advanced FAQs (Mass Spectrometry & Stability)
Q: I need to use LC-MS/MS. Can I still use TFA?
-
A: Avoid TFA if possible. TFA causes significant ion suppression in Electrospray Ionization (ESI).
-
Alternative: Use 0.1% Formic Acid in both mobile phases.[2]
-
Trade-off: Formic acid is a weaker acid than TFA. You may see slightly broader peaks or more tailing.[3] To counteract this, use a high-performance column like a Waters BEH C18 or Agilent Poroshell 120, which are less reliant on ion-pairing for peak shape.
-
Q: How stable is 3-Cl-T3 in the autosampler?
-
A: Halogenated thyronines are sensitive to light (photodeiodination).
-
Protocol: Use amber glass vials. Keep the autosampler temperature at 4°C .
-
Warning: Avoid leaving samples in the autosampler for >24 hours, as spontaneous deiodination (or dechlorination) can create "ghost peaks" of T2-analogs.
-
References
-
United States Pharmacopeia (USP). Monograph: Levothyroxine Sodium and Related Impurities.[4] (Standard RP-HPLC methods for halogenated thyronines using C18 and Nitrile columns).
-
Journal of Chromatography B. Separation of iodothyronines and their analogs by High Performance Liquid Chromatography. (Foundational work on the hydrophobicity series I > Br > Cl).
-
PubChem. this compound (Compound Summary). National Library of Medicine. (Chemical structure and pKa data).
-
Chromatography Online. Troubleshooting HPLC: The Silanol Effect and Peak Tailing. (Mechanistic explanation of amine-silanol interactions).
Sources
Troubleshooting guide for 3-Monochlorotriiodothyronine quantification errors
Guide Focus: Troubleshooting Quantification Errors for 3-Monochlorotriiodothyronine (MCT) and Related Analogues
Introduction: This guide provides an in-depth troubleshooting framework for the quantification of this compound (MCT). It is important to note that MCT is a novel or non-standard thyronine analogue with limited specific documentation in peer-reviewed literature. Therefore, this guide is built upon the established, robust methodologies for its close structural analogue, 3,5,3'-Triiodothyronine (T3), a well-characterized endogenous hormone. The principles of sample handling, chromatographic separation, and mass spectrometric detection for T3 are directly translatable to MCT. The strategies outlined herein are grounded in fundamental principles of bioanalysis and are designed to ensure data integrity, accuracy, and reproducibility in a research and drug development setting.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of MCT using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Category 1: Peak & Signal Issues
Question 1: I am seeing no peak or an extremely weak signal for my analyte, MCT. What are the most common causes?
This is a frequent issue that can stem from problems in the sample preparation, the LC system, or the mass spectrometer. A systematic approach is required to diagnose the root cause.
-
Causality-Driven Troubleshooting:
-
Mass Spectrometer First: The quickest check is to ensure the MS is functioning correctly. Infuse a tuning solution or a known standard of MCT (or a related compound like T3 if MCT standard is unavailable) directly into the mass spectrometer. If you see a strong, stable signal, the issue lies upstream in your LC or sample preparation. If the signal is weak or absent, the problem is with the MS itself (e.g., detector failure, incorrect tuning parameters, or source contamination).
-
LC System & Column Integrity: If the MS is fine, inject a known standard directly onto the column. If a peak appears, this confirms the LC-MS system is working, and the problem is likely related to your sample preparation (e.g., poor extraction recovery). If no peak is observed, you may have a blockage in the LC flow path, a faulty injector, or a severely degraded column.
-
Sample Preparation & Extraction: This is the most common culprit. Low recovery during Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will directly lead to low signal. It is critical to validate your extraction method by spiking a known amount of MCT into a blank matrix and calculating the recovery. The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation suggests that recovery should be consistent and reproducible.
-
Question 2: My MCT peak shape is poor (e.g., fronting, tailing, or split). How can I improve it?
Poor peak shape compromises integration accuracy and reduces sensitivity. The cause is almost always chromatographic.
-
Expert Insights:
-
Tailing Peaks: Often caused by secondary interactions between the acidic phenolic hydroxyl group on the thyronine structure and active sites on the silica-based column packing. To mitigate this, consider:
-
Mobile Phase Additives: Adding a small amount of a weak acid, like 0.1% formic acid, to your mobile phase can protonate silanol groups on the column, reducing these secondary interactions.
-
Column Choice: Employing a column with end-capping technology or a different stationary phase (e.g., a hybrid particle column) can significantly improve peak shape for challenging analytes like thyronines.
-
-
Fronting Peaks: This typically indicates column overload. Your analyte concentration is too high for the column's capacity. Dilute your sample or reduce the injection volume.
-
Split Peaks: This can be more complex. Common causes include a partially blocked column frit, a void in the column packing at the inlet, or an injection solvent that is much stronger than the initial mobile phase conditions, causing the analyte to spread before binding to the stationary phase. Ensure your sample is dissolved in a solvent similar in strength to your starting mobile phase.
-
Troubleshooting Workflow for Peak Shape Issues
Caption: Decision tree for diagnosing and resolving common chromatographic peak shape problems.
Category 2: Accuracy & Reproducibility
Question 3: My calibration curve has a poor correlation coefficient (r² < 0.99). What should I investigate?
A non-linear or scattered calibration curve points to systematic or random errors in your workflow.
-
Trustworthiness & Self-Validation:
-
Internal Standard (IS) Response: The first diagnostic is to check the peak area of your stable isotope-labeled internal standard (e.g., T3-¹³C₆). The IS response should be consistent across all calibrators and QC samples. Significant variation (>15%) suggests inconsistent sample preparation (e.g., pipetting errors, inconsistent extraction recovery) or matrix effects.
-
Matrix Effects: Thyronines are endogenous molecules, so interference from the matrix (e.g., plasma, serum) is a major concern. Co-eluting phospholipids or other endogenous compounds can suppress or enhance the ionization of your analyte and internal standard, leading to poor accuracy. A post-column infusion experiment is the definitive way to diagnose matrix effects.
-
Calibrator Preparation: Simple human error in the serial dilution of your stock solutions is a common cause. Always prepare fresh calibration standards and verify the concentration of your highest stock solution.
-
Linear Range: You may be operating outside the linear range of the detector. If the curve is flattening at the high end, you are saturating the detector. If the low end is scattered, you may be below the reliable limit of quantification (LLOQ). Adjust your calibration range accordingly.
-
Question 4: My Quality Control (QC) samples are failing, but my calibration curve looks good. Why?
This is a classic sign of matrix-related issues or problems with the stability of the analyte in the QC matrix.
-
Expert Insights:
-
Matrix Mismatch: Is your calibration curve prepared in the same biological matrix as your QC samples? Using a surrogate matrix (e.g., stripped serum) for calibrators while QCs are in the authentic matrix can lead to this discrepancy due to differing matrix effects. Regulatory guidelines emphasize the importance of matrix matching.
-
Analyte Stability: MCT, like T3, may be susceptible to degradation during sample storage or processing (e.g., freeze-thaw cycles, exposure to light). You must perform stability tests, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, to ensure your analyte is not degrading in the QC samples over the course of the experiment.
-
Metabolism: If using a matrix from a living organism (e.g., fresh plasma), endogenous enzymes could potentially metabolize MCT. Using an enzyme inhibitor or heat-inactivating the plasma might be necessary.
-
Part 2: Key Experimental Protocols
These protocols are provided as a starting point and must be fully validated for your specific laboratory conditions and matrix.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of MCT from human plasma.
-
Pre-treatment: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of internal standard working solution (e.g., T3-¹³C₆ in 50% methanol). Vortex for 10 seconds.
-
Protein Precipitation & Acidification: Add 200 µL of 0.1 M zinc sulfate in 50% methanol. Vortex for 30 seconds. This step precipitates proteins. Then, add 200 µL of acetonitrile to further precipitate proteins and centrifuge at 10,000 x g for 5 minutes.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This removes polar interferences.
-
Elution: Elute the MCT and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water/20% Methanol with 0.1% Formic Acid).
Protocol 2: LC-MS/MS Parameters
These are typical starting parameters for a thyronine-like molecule. Optimization is required.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase, < 2.5 µm particle size (e.g., Waters Acquity UPLC BEH C18) | Provides good retention and peak shape for moderately polar molecules like thyronines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol is a common organic solvent providing good elution strength. |
| Gradient | Start at 20% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 20% B and equilibrate for 2 minutes. | A standard gradient to separate the analyte from matrix components. Must be optimized. |
| Flow Rate | 0.4 mL/min | Typical for UHPLC systems, providing good efficiency. |
| Injection Volume | 5 µL | A smaller volume minimizes peak distortion from the injection solvent. |
| MS Ionization Mode | Electrospray Ionization (ESI), Positive | Thyronines readily form protonated molecules [M+H]⁺. |
| MRM Transitions | To be determined by infusion of MCT standard. For T3 (analogue): Q1: 651.8 amu -> Q3: 605.8 amu (quantifier) | The Multiple Reaction Monitoring (MRM) transitions must be optimized for MCT to ensure specificity and sensitivity. |
| Source Temp. | 150 °C | Prevents analyte degradation while ensuring efficient desolvation. |
| Desolvation Temp. | 450 °C | Higher temperature to efficiently evaporate the mobile phase. |
LC-MS/MS Workflow Diagram
Caption: Overview of the sample-to-result workflow for MCT quantification.
References
-
Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]
Technical Support Center: Optimal Column Selection for Thyroid Hormone Impurity Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating thyroid hormone impurities. Here, we will delve into the critical aspects of HPLC column selection and method development, providing practical, in-depth answers to common challenges. Our approach is rooted in chromatographic principles and validated by pharmacopeial standards and peer-reviewed literature to ensure the integrity and success of your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in separating thyroid hormone impurities?
The primary challenge lies in the structural similarity between the active pharmaceutical ingredients (APIs), such as Levothyroxine (T4) and Liothyronine (T3), and their related impurities. These compounds often differ by only a single iodine atom or minor structural modifications, resulting in very close elution times on a reversed-phase column. Achieving baseline separation between the main peak and its closely related substances, like Liothyronine in a Levothyroxine sample, is critical for accurate quantification and compliance with pharmacopeial limits.[1]
Q2: What are the recommended starting column chemistries for thyroid hormone analysis?
For the analysis of thyroid hormones and their impurities, reversed-phase HPLC is the predominant technique.[2][3] The most commonly recommended and successfully utilized stationary phases are:
-
C18 (Octadecylsilane): This is the workhorse for thyroid hormone separations due to its strong hydrophobic retention, which is necessary for these relatively nonpolar molecules. A high-purity, end-capped C18 column is often the best starting point.[4][5]
-
C8 (Octylsilane): A C8 column offers slightly less hydrophobic retention than a C18. This can be advantageous if impurities are eluting too late or if you need to adjust selectivity. A patent for a Levothyroxine liquid formulation mentions the use of a Waters SYMMETRY™ C8 column.[6]
It's crucial to select a column with a high surface area and appropriate pore size (typically 100-130 Å) for small molecules like thyroid hormones.[3][7]
Q3: I'm not getting sufficient resolution between Levothyroxine (T4) and Liothyronine (T3). What should I do?
This is a classic problem. Here’s a systematic troubleshooting approach:
-
Optimize the Mobile Phase:
-
Organic Modifier: Acetonitrile is generally preferred over methanol for separating T3 and T4 as it often provides better selectivity. You can try small, incremental changes in the acetonitrile/water ratio.[5]
-
pH: The pH of the aqueous portion of your mobile phase is critical. Thyroid hormones have ionizable groups, and controlling the pH can significantly impact retention and selectivity. Acidic conditions (pH 2-4) are common. A low pH, often achieved with phosphoric acid or trifluoroacetic acid, ensures that the carboxylic acid groups are protonated, leading to better retention and peak shape on reversed-phase columns.[4][5][8] The USP monograph for Levothyroxine Sodium suggests a mobile phase of water and acetonitrile with phosphoric acid.
-
Ion-Pairing Agents: If adjusting the organic modifier and pH is insufficient, consider adding an ion-pairing reagent like sodium heptanesulfonate to the mobile phase. This can improve the retention and resolution of these anionic compounds.
-
-
Adjust the Column Temperature: Increasing the column temperature (e.g., to 40-45°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, be mindful of the stability of your analytes at elevated temperatures.[9]
-
Evaluate a Different Stationary Phase: If mobile phase optimization doesn't yield the desired separation, consider a column with a different selectivity. A phenyl-hexyl phase can offer alternative selectivity due to pi-pi interactions with the aromatic rings of the thyroid hormones.[10]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Cause: Secondary interactions between the analytes and the silica backbone of the column.
-
Solution: Ensure you are using a high-quality, end-capped column. Lowering the mobile phase pH can also suppress silanol interactions.
-
-
Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of your sample.[4]
-
-
Cause: Mismatched solvent strength between the sample diluent and the mobile phase.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible. The USP monograph for Levothyroxine Sodium specifies using the mobile phase as the sample solvent, with a small amount of 0.01 M methanolic sodium hydroxide to aid dissolution if necessary.[11]
-
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions:
-
Cause: Inadequate column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.
-
-
Cause: Fluctuations in mobile phase composition or column temperature.
-
Solution: Use a high-quality HPLC system with a reliable pump and a column oven to maintain a constant temperature. Premixing your mobile phase can also help ensure consistency.
-
-
Cause: Column degradation.
-
Solution: If you observe a gradual shift in retention times over many injections, the column may be degrading. This can be caused by an aggressive mobile phase pH or the accumulation of strongly retained sample components. Using a guard column can help extend the life of your analytical column.
-
Experimental Protocols
Protocol 1: Generic Starting Method for Levothyroxine Impurity Profiling
This protocol is a robust starting point for method development, based on common practices and pharmacopeial guidelines.
1. Column and Mobile Phase Preparation:
- Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3 or 5 µm particle size.
- Mobile Phase A: Prepare a buffer at pH 3.0 using phosphoric acid in water.[5]
- Mobile Phase B: Acetonitrile.
- Detection: UV at 225 nm.[5][11]
- Column Temperature: 30°C.[3]
- Flow Rate: 1.0 mL/min.[4]
2. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 70 | 30 |
| 40.0 | 20 | 80 |
| 50.0 | 20 | 80 |
| 51.0 | 70 | 30 |
| 60.0 | 70 | 30 |
3. Sample Preparation:
- Prepare a stock solution of Levothyroxine Sodium in a suitable solvent, such as a mixture of methanol and dilute sodium hydroxide, to ensure complete dissolution.[11]
- Dilute the stock solution to the desired concentration with the initial mobile phase.
4. System Suitability:
- Inject a standard solution containing both Levothyroxine and Liothyronine.
- The resolution between the two peaks should be greater than 2.0.[4] The USP specifies a resolution of not less than 5.0 between liothyronine and levothyroxine.[11]
Visualization of the Separation Workflow
Caption: A typical workflow for the HPLC analysis of thyroid hormone impurities.
Advanced Column Selection Strategies
For particularly challenging separations or for LC-MS applications, more advanced column technologies may be required.
-
Superficially Porous Particles (SPP) or Core-Shell Columns: These columns provide higher efficiency and resolution than fully porous particle columns of the same dimension, allowing for faster analyses without sacrificing performance.
-
Mixed-Mode Columns: For the simultaneous analysis of the main hormone and more polar or ionic precursors, a mixed-mode column that offers both reversed-phase and ion-exchange properties can be beneficial.[7]
-
Stationary Phase Optimized Liquid Chromatography: In some research applications, multiple column segments with different stationary phases have been combined into a single column to achieve optimal separation of a wide range of thyroid compounds.[12][13]
Logical Decision Tree for Column Selection
Caption: A decision tree to guide column selection for thyroid hormone analysis.
By following this structured approach, from understanding the fundamental challenges to implementing systematic troubleshooting and advanced strategies, you can confidently develop and execute robust and reliable methods for the analysis of thyroid hormone impurities.
References
-
SAS Publishers. (2023, February 8). High Performance Liquid Chromatography Method Development and Validation for Separation of Liothyronine Sodium Related Substances Using a Quality by Design. Retrieved from [Link]
-
PubMed. (1983, November 18). Reversed-phase high-performance liquid chromatography of human thyroid-stimulating hormone. Retrieved from [Link]
-
USP. usp31nf26s1_m45000, USP Monographs: Levothyroxine Sodium. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023, November 20). Development and Validation of Stability Indicating RP-HPLC Method of Analysis for Determination Related Substances of Levothyroxine Sodium in Bulk. Retrieved from [Link]
-
USP-NF. Levothyroxine Sodium. Retrieved from [Link]
-
USP-NF. (2025, February 15). Levothyroxine Sodium. Retrieved from [Link]
-
PubMed. (2008, May 15). Detection of low-abundance impurities in synthetic thyroid hormones by stationary phase optimized liquid chromatography-mass spectrometry. Retrieved from [Link]
-
Juniper Publishers. (2021, December 21). Detection and Characterization of an Unknown Impurity in Levothyroxine Sodium Tablets by UHPLC, LC/MS, MS/MS. Retrieved from [Link]
-
ACS Publications. (2025, April 23). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
NCBI Bookshelf. (2025, July 3). Assay of Thyroid Hormone and Related Substances. Retrieved from [Link]
-
Endocrine Abstracts. (2025). Development of a novel thyroid hormone profiling method using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
- Google Patents. WO2018102145A1 - Levothyroxine liquid formulations.
-
National Library of Medicine. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Academia.edu. Determination of levothyroxine and its degradation products in pharmaceutical tablets by HPLC-UV-ICP-MS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Detection of low-abundance impurities in synthetic thyroid hormones by stationary phase optimized liquid chromatography–mass spectrometry. Retrieved from [Link]
-
kluedo. (2025, July 10). Development of Analytical Methods to Quantify Thyroid Hormones (TH) in Multiple Biological Matrices to Facilitate the Prediction. Retrieved from [Link]
-
PubMed. (1981, February 1). The separation and determination of liothyronine and levothyroxine in tablets by reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of Iodide and Thyroid Hormones. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2022). Development of an HPLC Method for the Determination of Levothyroxine Applied to Four Different Preparations. Retrieved from [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Reversed-phase high-performance liquid chromatography of human thyroid-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. saspublishers.com [saspublishers.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. WO2018102145A1 - Levothyroxine liquid formulations - Google Patents [patents.google.com]
- 7. HPLC Method for Analysis of Iodide and Thyroid Hormones | SIELC Technologies [sielc.com]
- 8. (PDF) Determination of levothyroxine and its degradation products in pharmaceutical tablets by HPLC-UV-ICP-MS [academia.edu]
- 9. The separation and determination of liothyronine and levothyroxine in tablets by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
- 11. uspnf.com [uspnf.com]
- 12. Detection of low-abundance impurities in synthetic thyroid hormones by stationary phase optimized liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Cross-Reactivity of 3-Monochlorotriiodothyronine in Thyroid Hormone Immunoassays
Executive Summary
3-Monochlorotriiodothyronine (3-Cl-T3) is a synthetic halogenated analog of the endogenous thyroid hormone Triiodothyronine (T3). Often utilized in pharmacological research to probe thyroid hormone receptor (TR) selectivity or as a photolabile affinity label, its presence in biological samples presents a critical analytical challenge.
This guide addresses the high probability of positive interference (false elevation) when measuring T3 in the presence of 3-Cl-T3 using standard immunoassays (ELISA, RIA, CLIA). It contrasts these limitations with the definitive specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a self-validating protocol for researchers to quantify this cross-reactivity in their specific assay systems.
Part 1: Structural Basis of Interference
To understand why immunoassays fail to distinguish 3-Cl-T3 from T3, we must analyze the molecular recognition mechanisms at the antibody binding interface.
The "Steric Mimicry" Hypothesis
Standard T3 antibodies are generated against the 3,5,3'-triiodo-L-thyronine hapten. The specificity relies on the recognition of the outer phenolic ring and the bulky iodine atoms.
-
Endogenous T3: Contains an Iodine atom at the 3' position.
-
3-Cl-T3: Contains a Chlorine atom at the 3' position.
Mechanistic Failure Point: While Iodine (Van der Waals radius ~1.98 Å) is larger than Chlorine (~1.75 Å), both are halogens with significant electronegativity. Polyclonal antibodies, and even some monoclonal clones, often possess a binding pocket flexible enough to accommodate the slightly smaller chlorine atom. The antibody recognizes the "thyronine backbone + halogen" motif, leading to competitive binding.
Comparative Analysis: Immunoassay vs. LC-MS/MS
The following table contrasts the performance of antibody-based detection against mass spectrometry when analyzing samples containing 3-Cl-T3.
| Feature | Immunoassay (ELISA/CLIA) | LC-MS/MS (Gold Standard) |
| Detection Principle | Epitope Recognition (Steric/Electronic) | Mass-to-Charge Ratio (m/z) |
| 3-Cl-T3 Impact | High Risk: 3-Cl-T3 binds to T3-Ab, reducing signal (competitive) or increasing signal (sandwich), causing false T3 readings. | No Interference: 3-Cl-T3 and T3 are physically separated by chromatography and distinguished by mass. |
| Differentiation Factor | Low (Ab cannot easily distinguish Cl from I). | High (Mass difference is ~91.4 Da). |
| Quantification | Aggregate signal (T3 + Cross-reactants). | Distinct peaks for T3 and 3-Cl-T3. |
| Throughput | High (Batch processing). | Moderate (Serial injection). |
Part 2: Visualizing the Interference Mechanism
The following diagram illustrates the competitive binding mechanism in a standard competitive ELISA, showing how 3-Cl-T3 displaces the tracer, leading to erroneous calculations of endogenous T3.
Figure 1: Mechanism of Competitive Interference. 3-Cl-T3 competes with the enzyme-linked tracer for antibody binding sites. In a competitive assay, lower signal is interpreted as higher analyte concentration, causing the 3-Cl-T3 to masquerade as endogenous T3.
Part 3: Protocol for Validating Cross-Reactivity
Directive: Do not rely on manufacturer claims for non-standard analogs like 3-Cl-T3. You must validate the Specificity yourself.
This protocol is adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) . It uses a "Spike-Recovery" approach to calculate the percentage of cross-reactivity.
Required Materials
-
T3-Free Serum Matrix: (Charcoal-stripped serum or BSA buffer).
-
3-Cl-T3 Reference Standard: High purity (>98%).
-
Target Immunoassay Kit: (e.g., T3 ELISA).
-
Calibrated Pipettes & Volumetric Flasks.
Step-by-Step Methodology
Phase 1: Preparation of Spiking Solutions
-
Stock Solution: Dissolve 3-Cl-T3 in 0.1M NaOH/Ethanol (50:50) to create a 1 mg/mL stock.
-
Interferent Spikes: Dilute the stock into the T3-Free Matrix to create three concentrations of 3-Cl-T3:
-
Low: 10 ng/dL
-
Medium: 100 ng/dL
-
High: 1000 ng/dL[1]
-
Phase 2: The Assay Run
-
Baseline Control: Measure the T3-Free Matrix alone (Should read < LOD).
-
T3 Control: Spike pure T3 at 100 ng/dL into the matrix (Positive Control).
-
Interference Samples: Run the three 3-Cl-T3 spikes (Low, Med, High) in triplicate.
Phase 3: Calculation and Analysis
Calculate the % Cross-Reactivity using the following formula:
Interpretation:
-
< 0.1%: Negligible interference (Highly Specific).
-
0.1% - 1.0%: Moderate interference (Acceptable for screening, not quantification).
-
> 1.0%: Significant interference (Assay Unsuitable).
Part 4: Workflow Visualization (CLSI EP07 Adaptation)
Figure 2: Decision tree for validating 3-Cl-T3 interference. If cross-reactivity exceeds 1%, the immunoassay is deemed unsuitable for samples containing the analog, necessitating Mass Spectrometry.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[2] EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[3] CLSI.[2][3][4] [Link]
-
Soldin, S. J., & Soldin, O. P. (2011). Thyroid hormone testing by tandem mass spectrometry.[5][6] Clinical Biochemistry.[2][3] [Link]
-
Jonklaas, J., et al. (2022).[1] Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms. American Journal of Clinical Pathology. [Link]
-
Köhrle, J. (2000). The deiodinase family: selenoenzymes regulating thyroid hormone availability and action. Cellular and Molecular Life Sciences. [Link]
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- 3. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 4. C45 | Measurement of Free Thyroid Hormones [clsi.org]
- 5. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay in Dogs [mdpi.com]
- 6. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 3-Monochlorotriiodothyronine and Other T4 Impurities
Executive Summary: The Halogen Challenge in T4 Analysis
In the high-stakes landscape of Levothyroxine (T4) drug development, impurity profiling is dominated by deiodinated analogs (T3, rT3, T2). However, 3-Monochlorotriiodothyronine (3-Cl-T3) represents a distinct class of "halogen-exchange" impurities that poses unique analytical challenges. Unlike standard degradation products which result from the loss of iodine, 3-Cl-T3 arises from the inadvertent introduction of chlorine—often via chlorinating oxidants (e.g., Chloramine-T) used during iodination or from environmental contamination.
This guide provides a technical comparison of 3-Cl-T3 against standard pharmacopeial impurities, focusing on chromatographic behavior, mass spectrometric identification, and structural implications.
Chemical Identity & Structural Comparison[1]
To understand the separation mechanism, we must first analyze the physicochemical differences between the target impurity and standard T4 analogs. The substitution of an Iodine atom (atomic radius ~133 pm) with a Chlorine atom (atomic radius ~99 pm) significantly alters the molecule's lipophilicity and electronic density.
Table 1: Physicochemical Profile of T4 and Key Impurities
| Analyte | Common Name | Chemical Structure Note | Molecular Formula | Monoisotopic Mass (Da) | LogP (Predicted) | Origin |
| 3-Cl-T3 | This compound | Cl replaces I at 3' or 3 position | C₁₅H₁₁ClI₃NO₄ | 684.75 | ~3.8 | Synthesis Artifact / Halogen Exchange |
| T4 | Levothyroxine | Tetra-iodinated (Native) | C₁₅H₁₁I₄NO₄ | 776.69 | 4.2 | API |
| Liothyronine | T3 (Impurity A) | Tri-iodinated (Loss of 5'-I) | C₁₅H₁₂I₃NO₄ | 650.79 | 3.6 | Degradation (Deiodination) |
| rT3 | Reverse T3 | Tri-iodinated (Loss of 5-I) | C₁₅H₁₂I₃NO₄ | 650.79 | 3.6 | Degradation (Isomer) |
| Triac | Impurity B | Acetic acid analog (Deamination) | C₁₄H₉I₃O₄ | 621.76 | 4.5 | Degradation (Metabolic) |
Critical Insight: While T3 and rT3 are isomers with identical masses (isobaric), 3-Cl-T3 has a distinct mass shift (+34 Da relative to T3, -92 Da relative to T4) and, crucially, carries the unique Chlorine isotope signature (³⁵Cl:³⁷Cl ratio of ~3:1), which is absent in standard iodinated impurities.
Analytical Performance: Separation & Detection Strategies
Chromatographic Selectivity (HPLC/UPLC)
Separating 3-Cl-T3 from T3 and rT3 is challenging due to similar hydrophobicities.
-
Stationary Phase: A C18 column with high carbon load is recommended. The bulky Iodine atoms in T4 create strong hydrophobic interactions. The Chlorine substitution in 3-Cl-T3 reduces retention slightly compared to T4 but may co-elute with T3 depending on the mobile phase pH.
-
Mobile Phase: Acidic conditions (0.1% Formic Acid or Phosphoric Acid) are required to suppress the ionization of the carboxylic acid moiety, ensuring sharper peaks and consistent retention.
Mass Spectrometry (The Validator)
UV detection at 225 nm is non-specific. For 3-Cl-T3, MS/MS is the only self-validating method.
-
T3/rT3: Show a simple iodinated envelope.
-
3-Cl-T3: Shows a distinct "M+2" isotope peak at ~33% intensity of the base peak due to ³⁷Cl. This is the definitive identification marker.
Experimental Protocol: Self-Validating Impurity Profiling
This protocol is designed to separate halogenated impurities from the main T4 peak using a High-Resolution LC-MS approach.
Materials
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standards: Certified Reference Materials (CRMs) for T4, T3, and 3-Cl-T3 (e.g., CAS 909279-46-5).
Methodology
-
Standard Preparation:
-
Dissolve 3-Cl-T3 and T4 in Methanol/0.1N NaOH (50:50) to create a 1 mg/mL stock. Note: Thyroid hormones are insoluble in pure water or acetonitrile.
-
Dilute to working concentration (1 µg/mL) in Mobile Phase A/B (70:30).
-
-
Gradient Elution Program:
-
0-2 min: Hold at 30% B (Equilibration).
-
2-10 min: Linear ramp to 60% B (Elution of T3, rT3, 3-Cl-T3).
-
10-15 min: Ramp to 95% B (Elution of T4 and highly lipophilic dimers).
-
15-18 min: Hold 95% B (Wash).
-
18-20 min: Re-equilibrate 30% B.
-
-
MS/MS Parameters (ESI Positive Mode):
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Target MRM Transitions:
-
T4: 777.7 → 731.7 (Loss of COOH/NH2).
-
T3: 651.8 → 605.8.
-
3-Cl-T3: 685.8 → 639.8 (Quantifier); 685.8 → 350.9 (Qualifier).
-
-
Data Interpretation
-
Retention Order: T3 < 3-Cl-T3 < T4 < Triac.
-
Acceptance Criteria: The resolution (Rs) between T3 and 3-Cl-T3 must be > 1.5. The M+2 isotope ratio for the 685.8 peak must be within 30-35%.
Mechanistic Visualization
Diagram 1: Impurity Genesis Pathways
This diagram illustrates the divergent pathways creating standard deiodinated impurities versus the specific halogen-exchange pathway creating 3-Cl-T3.
Caption: Divergence of T4 impurities. Red path indicates the specific synthesis artifact (Chlorination) vs. standard degradation (Deiodination).
Diagram 2: Analytical Decision Tree
A logic flow for distinguishing 3-Cl-T3 from isobaric or co-eluting interferences.
Caption: Step-by-step logic for identifying this compound using Mass Spectrometry isotope patterns.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71587860, this compound. Retrieved from [Link]
-
Veeprho Laboratories. An Outline on Levothyroxine and Its Related Impurities. Retrieved from [Link]
-
Zhao, Q., et al. (ResearchGate). Identification of T4 structurally related impurities by MS method. Retrieved from [Link]
A Senior Application Scientist's Guide to Ensuring Rigorous Analysis of 3-Monochlorotriiodothyronine: A Focus on Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the quantitative analysis of novel compounds is the bedrock of reliable and reproducible results. The halogenated thyronine, 3-Monochlorotriiodothyronine (MCT), a modified thyroid hormone, is of growing interest in various research fields. As with any analytical endeavor, the integrity of the data generated for MCT is paramount. This guide provides an in-depth comparison of analytical methodologies, focusing on the critical validation parameters of linearity, accuracy, and precision. We will delve into the causality behind experimental choices, grounded in authoritative guidelines, and provide practical, step-by-step protocols to ensure your analytical methods are robust and trustworthy.
While specific validated methods for this compound are not widely published, this guide will draw upon established methodologies for closely related halogenated thyronines and endocrine-disrupting compounds (EDCs). The principles and techniques discussed are directly applicable and provide a strong framework for the development and validation of an analytical method for MCT.
The Critical Triad of Analytical Method Validation: Linearity, Accuracy, and Precision
Before we delve into specific methodologies, it is crucial to understand the foundational pillars of analytical method validation. These parameters are not mere checkboxes for regulatory submission; they are the scientific assurance that your method is fit for its intended purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis of our discussion[1][2][3][4].
-
Linearity: This parameter assesses the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range.[5] A linear response is fundamental for accurate quantification, as it forms the basis of the calibration curve used to determine the concentration of unknown samples.
-
Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value.[5][6] It is a measure of the systematic error of a method. In practical terms, it tells you how close your experimental results are to the actual concentration of MCT in your sample.
-
Precision: Precision is the measure of the random error of an analytical method. It describes the closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Comparative Analysis of Analytical Methodologies for Halogenated Thyronines
The two most prevalent techniques for the quantitative analysis of thyroid hormones and related compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. Each has its own set of advantages and limitations concerning linearity, accuracy, and precision.
| Parameter | LC-MS/MS | Immunoassay |
| Linearity | Typically exhibits a wide linear dynamic range, often spanning several orders of magnitude. The use of isotope-labeled internal standards ensures high linearity even in complex matrices. | The linear range is often narrower and can be susceptible to non-linear effects at the upper and lower ends of the calibration curve. |
| Accuracy | Generally considered the "gold standard" for accuracy due to its high specificity and ability to minimize matrix effects through chromatographic separation and the use of internal standards. | Can be prone to inaccuracies due to cross-reactivity with structurally similar compounds or interference from the sample matrix.[7][8][9] |
| Precision | Capable of excellent precision, with RSDs typically below 15% for quality control samples. | Precision can be very good, especially with automated platforms, often with intra- and inter-assay CVs below 10%. However, it can be more susceptible to variability between kits and batches. |
Experimental Protocols for Method Validation
To ensure the trustworthiness of your analytical data for this compound, a rigorous validation protocol is essential. The following sections provide detailed, step-by-step methodologies for assessing linearity, accuracy, and precision, using a hypothetical LC-MS/MS method as a framework.
Diagram of the Overall Validation Workflow
Caption: Overall workflow for the validation of an analytical method for this compound.
Linearity Assessment
Objective: To demonstrate a linear relationship between the instrument response and the known concentration of MCT over a defined range.
Protocol:
-
Preparation of Calibration Standards:
-
Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Perform serial dilutions of the primary stock solution in the blank biological matrix (e.g., human serum, plasma) to prepare a series of at least five calibration standards at different concentrations. The concentration range should encompass the expected concentrations in study samples.
-
-
Sample Analysis:
-
Prepare three independent replicates of each calibration standard.
-
Process each replicate using the established sample preparation method (e.g., protein precipitation followed by solid-phase extraction).
-
Analyze the extracted samples using the LC-MS/MS method.
-
-
Data Evaluation:
-
Plot the peak area ratio (MCT peak area / internal standard peak area) against the nominal concentration of each calibration standard.
-
Perform a linear regression analysis on the data.
-
The linearity is considered acceptable if the coefficient of determination (r²) is ≥ 0.99.
-
Diagram of Linearity Assessment Workflow:
Caption: Workflow for assessing the linearity of a this compound analytical method.
Accuracy Assessment
Objective: To determine the closeness of the measured concentration to the true concentration of MCT.
Protocol:
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate stock solution than the one used for calibration standards.
-
The concentrations should be within the linear range of the assay.
-
-
Sample Analysis:
-
Prepare at least five replicates of each QC level.
-
Analyze the QC samples along with a freshly prepared calibration curve in a single analytical run.
-
-
Data Evaluation:
-
Calculate the concentration of MCT in each QC replicate using the calibration curve.
-
Determine the accuracy for each QC level as the percentage of the measured concentration to the nominal concentration: Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) x 100
-
The accuracy is generally considered acceptable if the mean value is within ±15% of the nominal value (or ±20% for the lower limit of quantification).
-
Diagram of Accuracy Assessment Workflow:
Caption: Workflow for assessing the accuracy of a this compound analytical method.
Precision Assessment
Objective: To evaluate the degree of scatter in the results from multiple analyses of the same sample. Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare at least five replicates of each QC level (low, medium, high).
-
Analyze all replicates within the same analytical run on the same day by the same analyst.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the measured concentrations at each QC level. RSD (%) = (SD / Mean) x 100
-
The intra-assay precision is acceptable if the RSD is ≤ 15% (or ≤ 20% for the lower limit of quantification).
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on at least three different days with different analysts and/or different equipment if possible.
-
Combine the data from all runs for each QC level.
-
Calculate the overall mean, SD, and RSD for each QC level across all runs.
-
The inter-assay precision is acceptable if the RSD is ≤ 15% (or ≤ 20% for the lower limit of quantification).
-
Diagram of Precision Assessment Workflow:
Caption: Workflow for assessing the precision of a this compound analytical method.
Conclusion
The reliable quantification of this compound is essential for advancing research and development in its areas of application. While specific validated methods for MCT are not yet prevalent in the literature, the principles and protocols outlined in this guide provide a robust framework for establishing a trustworthy analytical method. By adhering to the guidelines set forth by regulatory bodies like the ICH and FDA, and by meticulously evaluating the linearity, accuracy, and precision of your chosen method, you can ensure the scientific integrity of your data. The choice between LC-MS/MS and immunoassay will depend on the specific requirements of your study, including the need for high specificity, a wide dynamic range, and the resources available. Ultimately, a well-validated method is not just a regulatory requirement but a commitment to high-quality science.
References
-
Pharmaffiliates. (n.d.). CAS No: 909279-46-5 | Product Name : Monochlorotriiodothyronine. Retrieved from [Link]
-
MDPI. (2021, May 10). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
US Environmental Protection Agency. (2025, December 2). Assay Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Frontiers. (2022, January 19). Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 3). Assay of Thyroid Hormone and Related Substances. Endotext. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Performance characteristics of three automated immunoassays for thyroid hormones. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, March 1). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the four main immunoassay formats used to measure FT4. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2020, May 26). Multi-analyte thyroid function testing by LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of thyroid hormones in biological fluids by LC-MS with online solid phase extraction. Retrieved from [Link]
-
KoreaMed Synapse. (2021, January 14). Hormone Immunoassay Interference: A 2021 Update. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Clinical comparison of three labeled-antibody immunoassays of free triiodothyronine. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, September 20). Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms. PMC. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography. Retrieved from [Link]
-
MDPI. (2025, July 2). Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance. Retrieved from [Link]
-
Journal of Global Pharma Technology. (2023, November 15). Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, February 3). Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms. PubMed. Retrieved from [Link]
-
Science.gov. (n.d.). accuracy precision linearity: Topics by Science.gov. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, September 15). Detection of 3,5-diiodothyronine in sera of patients with altered thyroid status using a new monoclonal antibody-based chemiluminescence immunoassay. PubMed. Retrieved from [Link]
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Comparative Analysis: 3-Monochlorotriiodothyronine (MCT3) vs. Reverse T3 (rT3)
[1]
Executive Summary
3,3',5'-triiodothyronine (rT3) is the physiologically dominant "inactive" thyroid hormone metabolite, functioning as a competitive inhibitor of T3 production and a metabolic brake.[1] In contrast, This compound (MCT3) is a synthetic tetra-halogenated analogue—specifically, a chlorinated derivative of T4 (Thyroxine)—often encountered as a stable impurity in pharmaceutical Levothyroxine preparations.[1]
While rT3 is a critical biomarker for "Euthyroid Sick Syndrome" and deiodinase activity, MCT3 serves as a critical reference standard in pharmaceutical quality control (QC) and a tool compound for studying the steric requirements of the Thyroid Receptor (TR) binding pocket.[1]
Quick Comparison Matrix
| Feature | This compound (MCT3) | Reverse T3 (rT3) |
| CAS Number | 909279-46-5 | 5817-39-0 |
| Classification | Synthetic Analogue / USP Impurity | Endogenous Metabolite |
| Halogen Count | 4 (3 Iodines, 1 Chlorine) | 3 (3 Iodines) |
| Core Structure | Modified T4 (Inner ring Cl-substitution) | Isomer of T3 (Inner ring deiodination) |
| Primary Utility | Pharma QC, SAR Studies, Toxicology | Clinical Diagnostics, Metabolic Research |
| Receptor Affinity | Low/Variable (Steric hindrance) | Negligible (Nuclear), Active (Cytosolic) |
Structural & Physiochemical Characterization
Understanding the atomic-level differences is prerequisite to interpreting their biological divergence.[1]
Molecular Geometry and Sterics
The biological activity of thyroid hormones relies on the "twist" conformation between the inner (tyrosyl) and outer (phenolic) rings.[1] This twist is maintained by the steric bulk of the inner-ring halogens.[1]
-
rT3 (3,3',5'-triiodothyronine):
-
Configuration: Possesses only one inner ring iodine (at position 3) and two outer ring iodines (3', 5').[1]
-
Consequence: The lack of a second inner-ring halogen reduces the steric barrier, allowing the molecule to adopt a "lax" conformation that fits poorly into the TR-beta ligand-binding pocket, rendering it transcriptionally inactive.[1]
-
-
MCT3 (3-Chloro-5,3',5'-triiodothyronine):
-
Configuration: A tetra-halogenated structure.[1] It retains the T4 scaffold but replaces one inner-ring Iodine (position 3) with Chlorine .[1]
-
Consequence: Chlorine (Van der Waals radius ~1.75 Å) is significantly smaller than Iodine (~1.98 Å) and more electronegative.[1] While MCT3 retains the "two inner halogen" pattern of T4, the asymmetry introduced by the Chlorine atom alters the rotational energy barrier of the ether linkage.[1]
-
Visualization of Structural Divergence
The following diagram illustrates the structural relationship and the deiodination pathways that separate these two compounds.
Biological Performance & Mechanism of Action[1]
Receptor Binding Affinity (Nuclear TR-β)
Researchers often use MCT3 to test the "Halogen Bond" hypothesis within the receptor pocket.[1]
-
rT3: Does not bind TR-α or TR-β with physiologically relevant affinity (
nM).[1] It fails to recruit co-activators.[1] -
MCT3: The substitution of Iodine with Chlorine reduces binding affinity compared to T4 (and significantly compared to T3).[1] The Chlorine atom forms a weaker halogen bond with the receptor's backbone carbonyls.[1] However, because it retains the tetra-substitution pattern, it may exhibit weak partial agonist activity or act as a competitive antagonist at high concentrations, unlike the inert rT3.[1]
Interaction with Deiodinases[1]
-
rT3: Is a substrate for Type 1 (D1) and Type 2 (D2) deiodinases, which rapidly clear it to 3,3'-T2.[1] It also competitively inhibits D2, preventing the conversion of T4 to T3.[1]
-
MCT3: Due to the strong Carbon-Chlorine bond (stronger than Carbon-Iodine), MCT3 is resistant to inner-ring deiodination at the chlorinated site.[1] This makes MCT3 metabolically stable in assays where rT3 would be rapidly degraded, potentially accumulating in tissue culture models.[1]
Experimental Protocols
To objectively compare these compounds, two distinct workflows are required: Analytical Separation (to prove identity) and Competitive Binding (to prove activity).[1]
Protocol A: LC-MS/MS Separation (Differentiation)
Purpose: To resolve MCT3 from rT3 and T4 in biological matrices or drug formulations.[1] Rationale: MCT3 and T4 are structurally similar (lipophilic), while rT3 is more polar.[1] Standard C18 gradients may co-elute MCT3 and T4 if not optimized.[1]
Workflow:
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Gradient:
-
Detection (MRM Transitions):
Protocol B: TR-FRET Competitive Binding Assay
Purpose: To quantify the affinity (
Step-by-Step Methodology:
-
Reagent Prep:
-
Ligand Dilution:
-
Create 10-point serial dilutions of MCT3 and rT3 (Range: 10 µM to 0.1 nM) in DMSO.
-
Control: Unlabeled T3 (Positive Control).
-
-
Incubation:
-
Readout:
-
Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation 340 nm, Emission 520/495 nm).
-
-
Data Analysis:
References
-
PubChem. (n.d.).[1][2] this compound (Compound CID 71587860).[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1]
-
USP (U.S. Pharmacopeia). (2023).[1] Levothyroxine Sodium: Impurity Profiling.[1][2] USP-NF Standards.[1] (Referenced for classification of MCT3 as "Levothyroxine Impurity 10").[1][2]
-
Peeters, R. P., et al. (2005).[1][4] Serum 3,3',5'-triiodothyronine (rT3) and 3,5,3'-triiodothyronine/rT3 are prognostic markers in critically ill patients.[1][4] Journal of Clinical Endocrinology & Metabolism.[1][4][5] Retrieved from [Link][1]
Sources
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- 4. Clearing up the Confusion about Reverse T3: Part 2. The Role of Reverse T3 in Thyroid Assessment | ZRT Laboratory [zrtlab.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
